molecular formula C8H7BrF2O B1377575 1-Bromo-2-ethoxy-4,5-difluorobenzene CAS No. 1266253-71-7

1-Bromo-2-ethoxy-4,5-difluorobenzene

Cat. No.: B1377575
CAS No.: 1266253-71-7
M. Wt: 237.04 g/mol
InChI Key: YIEQNSGIVPKLAJ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4,5-difluorobenzene ( 1266253-71-7) is a versatile benzene derivative offered as a liquid for research and development applications . This compound has a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol . It serves as a valuable synthetic intermediate, particularly in the field of electronic chemicals and advanced material science . Researchers utilize this bromo- and fluoro-substituted benzene in the synthesis of complex molecules, including Reactive Mesogen (RM) materials and LCD monomers, which are critical components in the liquid crystal display (LCD) industry chain . The presence of both bromine and fluorine atoms on the aromatic ring makes it a useful building block for cross-coupling reactions and for introducing specific electronic properties into target molecules. Proper handling is required, and it is recommended to store the container tightly closed in a dry, cool, and well-ventilated place . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-bromo-2-ethoxy-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEQNSGIVPKLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280271
Record name Benzene, 1-bromo-2-ethoxy-4,5-difluoro-
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Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266253-71-7
Record name Benzene, 1-bromo-2-ethoxy-4,5-difluoro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-ethoxy-4,5-difluoro-
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Aryl Ethers in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties.[1] Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among the diverse classes of fluorinated molecules, 1-Bromo-2-ethoxy-4,5-difluorobenzene stands out as a valuable and versatile intermediate. Its trifunctionalized aromatic core—featuring a bromine atom for subsequent cross-coupling reactions, an ethoxy group, and a difluorinated motif—makes it a highly sought-after building block for constructing complex active pharmaceutical ingredients (APIs).[2]

This guide provides an in-depth, technically-grounded overview of a robust and logical synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each synthetic step, justify the selection of reagents and conditions, and provide detailed experimental protocols suitable for implementation in a research and development setting.

Strategic Synthetic Blueprint: A Two-Stage Approach

The synthesis of this compound is most efficiently approached through a two-step sequence, commencing with a commercially available difluorinated precursor. The overall strategy is as follows:

  • Regioselective Bromination: Electrophilic aromatic substitution on 3,4-difluorophenol to install a bromine atom ortho to the activating hydroxyl group, yielding the key intermediate, 2-Bromo-4,5-difluorophenol.

  • Williamson Ether Synthesis: Subsequent O-alkylation of the synthesized phenol with an ethylating agent to form the target ethoxy ether.

This pathway is predicated on well-established, high-yielding transformations and leverages the inherent directing effects of the substituents on the aromatic ring to ensure high regioselectivity.

Synthesis_Workflow Start 3,4-Difluorophenol Step1 Step 1: Regioselective Bromination Start->Step1 Intermediate 2-Bromo-4,5-difluorophenol Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-4,5-difluorophenol via Electrophilic Bromination

Mechanistic Rationale and Regioselectivity

The initial step involves the electrophilic aromatic substitution of 3,4-difluorophenol. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atoms, while electronegative and inductively deactivating, are also ortho-, para-directors.

The regiochemical outcome of the bromination is determined by the synergistic and competing directing effects of these substituents. The hydroxyl group's activating effect is dominant, strongly directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position is blocked by a fluorine atom. Of the two ortho positions (C2 and C6), the C2 position is sterically less hindered and is activated by both the hydroxyl group and the fluorine at C3. This leads to a highly regioselective bromination at the C2 position.

Protocol Validation: Choice of Reagents and Conditions

A well-established method for the bromination of activated phenols involves the use of elemental bromine in a suitable solvent.[3][4] This approach is favored for its reliability and straightforward execution.

Reagent/SolventRoleRationale for Selection
3,4-Difluorophenol Starting MaterialCommercially available precursor with the required difluoro substitution pattern.
Bromine (Br₂) Brominating AgentProvides the electrophilic bromine species for the substitution reaction.
Chloroform (CHCl₃) SolventAn inert solvent that effectively dissolves the reactants and facilitates the reaction at controlled temperatures.[3]
Sodium Bicarbonate (aq.) Quenching/Neutralizing AgentUsed during workup to neutralize acidic byproducts (HBr) and remove unreacted bromine.
Detailed Experimental Protocol: Synthesis of 2-Bromo-4,5-difluorophenol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-difluorophenol (10.0 g, 76.9 mmol) in 100 mL of chloroform.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (12.3 g, 76.9 mmol) in 20 mL of chloroform. Add this solution dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature is maintained between 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, carefully pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the generated HBr and quench any excess bromine.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-4,5-difluorophenol.

Part 2: Williamson Ether Synthesis for the Preparation of this compound

Mechanistic Principles of O-Alkylation

The Williamson ether synthesis is a classic and highly effective method for forming ethers.[5][6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][7] In this step, the phenolic proton of 2-Bromo-4,5-difluorophenol is first abstracted by a base to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide), displacing the halide leaving group and forming the desired ether linkage.

Williamson_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base ConjAcid Base-H⁺ Base->ConjAcid + H⁺ Phenoxide_ion Ar-O⁻ Product Ar-O-CH₂CH₃ Phenoxide_ion->Product + CH₃CH₂-I EthylIodide CH₃CH₂-I Iodide_ion I⁻ EthylIodide->Iodide_ion - I⁻

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol Validation: Choice of Reagents and Conditions

The efficiency of the Williamson ether synthesis is dependent on the appropriate choice of base, solvent, and alkylating agent.[2][6]

Reagent/SolventRoleRationale for Selection
2-Bromo-4,5-difluorophenol Nucleophile PrecursorThe key intermediate synthesized in Part 1.
Potassium Carbonate (K₂CO₃) BaseA mild and easy-to-handle base, sufficient to deprotonate the acidic phenol.
Ethyl Iodide (CH₃CH₂I) Alkylating AgentA reactive primary alkyl halide, ideal for SN2 reactions. Iodide is an excellent leaving group.
Dimethylformamide (DMF) SolventA polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction rate.[6]
Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-Bromo-4,5-difluorophenol (10.0 g, 47.8 mmol), potassium carbonate (9.9 g, 71.7 mmol), and 100 mL of dimethylformamide (DMF).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add ethyl iodide (8.9 g, 57.4 mmol) to the mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours, with vigorous stirring. Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the final product, this compound.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

PropertyExpected Observation
Appearance Colorless to pale yellow liquid.
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
¹H NMR Signals corresponding to the aromatic protons and the ethyl group (a triplet and a quartet). The aromatic signals will show coupling to fluorine.[8][9][10]
¹³C NMR Signals for the eight distinct carbon atoms. The carbons attached to fluorine will appear as doublets (C-F coupling).
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.
Mass Spectrometry A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Conclusion

This guide has detailed a logical and robust two-step synthetic route for the preparation of this compound, a valuable intermediate for pharmaceutical and agrochemical research. The pathway, involving a regioselective bromination followed by a Williamson ether synthesis, relies on well-understood and scalable chemical transformations. The provided protocols are designed to be self-validating and offer a solid foundation for researchers and drug development professionals seeking to access this important chemical building block.

References

  • PubChem. 1-Bromo-2-(2,2-difluoroethoxy)-4-fluorobenzene. National Center for Biotechnology Information. Available from: [Link]

  • Grokipedia. Williamson ether synthesis. Available from: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. 2005. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

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  • PubChem. 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: A General and Efficient Synthesis of Internal Alkynes via Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. Available from: [Link]

  • Aaron Chemicals. 2,6-Dibromo-3,4-difluorophenol. Available from: [Link]

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Sources

Introduction: The Strategic Role of Fluorinated Aryl Halides in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Halogenated Phenyl Ethers: A Case Study on 1-Bromo-2,4-difluorobenzene

Senior Application Scientist Note: A comprehensive search for specific technical data on "1-Bromo-2-ethoxy-4,5-difluorobenzene" indicates that it is a highly specialized or novel compound with limited information available in public-domain scientific literature and databases. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on the closely related and extensively studied compound, 1-Bromo-2,4-difluorobenzene . The principles of synthesis, reactivity, and application discussed herein are foundational to this class of fluorinated aromatics and provide a robust predictive framework for understanding the chemical behavior of this compound.

Fluorinated aromatic compounds are cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic incorporation of fluorine atoms into a molecular scaffold can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 1-Bromo-2,4-difluorobenzene (CAS No: 348-57-2) stands out as a particularly versatile building block within this class.[1][2] Its structure, featuring a bromine atom as a versatile synthetic handle and two fluorine atoms that activate the aromatic ring, makes it an invaluable precursor for constructing complex molecular architectures through a variety of coupling reactions.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering a practical framework for its application in research and development.

Physicochemical and Spectroscopic Profile

The unique arrangement of substituents on the benzene ring of 1-Bromo-2,4-difluorobenzene governs its physical properties and reactivity. The electron-withdrawing nature of the fluorine atoms creates an electron-deficient aromatic system, enhancing its susceptibility to certain reactions.[1]

Core Chemical Properties
PropertyValueSource
Molecular Formula C₆H₃BrF₂PubChem[4]
Molecular Weight 192.99 g/mol PubChem[4]
Appearance Colorless to light yellow clear liquidTCI[5]
Melting Point -4 °C (lit.)Chemsrc[6]
Boiling Point 156-157 °C / 760 mmHgOrganic Syntheses[7]
Density 1.71 g/cm³ (approx.)
Solubility Insoluble in waterNOAA[8]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of 1-Bromo-2,4-difluorobenzene. Key spectral data are summarized below.

TechniqueKey Features and Observations
¹H NMR The proton NMR spectrum will exhibit complex splitting patterns in the aromatic region, characteristic of a tri-substituted benzene ring with strong coupling between protons and adjacent fluorine atoms.
¹³C NMR The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing definitive information about the substitution pattern.
Mass Spec (GC-MS) The mass spectrum displays a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M, M+2) appearing at m/z 192 and 194.[4]
IR Spectroscopy The infrared spectrum will show characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers.

Synthesis and Mechanistic Considerations

The primary industrial synthesis of 1-Bromo-2,4-difluorobenzene involves the electrophilic bromination of 1,3-difluorobenzene. This reaction leverages the directing effects of the fluorine substituents.

Synthetic Pathway Overview

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 1,3-Difluorobenzene 1,3-Difluorobenzene Reaction Electrophilic Aromatic Substitution 1,3-Difluorobenzene->Reaction Bromine Bromine Bromine->Reaction Catalyst Fe or FeBr₃ (Lewis Acid) Catalyst->Reaction 1-Bromo-2,4-difluorobenzene 1-Bromo-2,4-difluorobenzene Reaction->1-Bromo-2,4-difluorobenzene

Caption: Electrophilic bromination of 1,3-difluorobenzene.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the bromination of activated aromatic rings.[9]

Materials:

  • 1,3-Difluorobenzene

  • Liquid Bromine (Br₂)

  • Iron powder (or anhydrous FeBr₃)

  • Sodium bisulfite solution (10%)

  • Sodium hydroxide solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Suitable organic solvent (e.g., dichloromethane, if not performed neat)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap (to capture HBr byproduct), charge 1,3-difluorobenzene and a catalytic amount of iron powder.

  • Bromination: Cool the reaction mixture to between -5 °C and 10 °C using an ice-salt bath. Add liquid bromine dropwise from the dropping funnel over a period of 6-8 hours, ensuring the temperature remains within the specified range.[9]

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC). The disappearance of the starting material indicates the reaction is complete.

  • Work-up:

    • Carefully quench the reaction mixture with a 10% sodium bisulfite solution to destroy any unreacted bromine.

    • Separate the organic layer. Wash the organic layer sequentially with water and a 5% sodium hydroxide solution to remove acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent (if any) under reduced pressure. The crude product is then purified by fractional distillation to yield pure 1-Bromo-2,4-difluorobenzene.

Reactivity and Key Transformations

The synthetic utility of 1-Bromo-2,4-difluorobenzene stems from its ability to participate in a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, while the fluorine atoms influence the reactivity and properties of the resulting products.[1]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[1][2]

Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 1-Bromo-2,4-difluorobenzene Suzuki_Reactant Arylboronic Acid R-B(OH)₂ Start->Suzuki_Reactant Buchwald_Reactant Amine R₂NH Start->Buchwald_Reactant Suzuki_Product Biaryl Product Suzuki_Reactant->Suzuki_Product Pd Catalyst, Base Buchwald_Product Aryl Amine Product Buchwald_Reactant->Buchwald_Product Pd Catalyst, Base

Caption: Key cross-coupling reactions of 1-Bromo-2,4-difluorobenzene.

  • Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base to form a C-C bond, yielding complex biaryl structures.[1]

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, a crucial transformation for synthesizing many pharmaceutical compounds.[1]

  • Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to create a C-C bond, leading to aryl-alkyne structures.[2]

Applications in Drug Development and Agrochemicals

The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry and agrochemical design.

  • Pharmaceuticals: This structural unit is present in numerous antifungal agents (e.g., Fluconazole precursors) and other drug candidates.[6][9] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable electrostatic interactions.[2]

  • Agrochemicals: In agrochemicals, the incorporation of fluorine often leads to increased efficacy and altered environmental persistence of herbicides and pesticides.[1]

Safety and Handling

1-Bromo-2,4-difluorobenzene is a flammable liquid and an irritant. Proper safety protocols must be strictly followed.

Hazard Summary
Hazard TypeGHS ClassificationPrecautionary Measures
Physical Flammable liquid and vapor (H226)Keep away from heat, sparks, and open flames.[5][10] Ground/bond container and receiving equipment.[5]
Health Causes skin irritation (H315)Wear protective gloves and clothing.[10] Wash skin thoroughly after handling.[5]
Causes serious eye irritation (H319)Wear eye/face protection.[10] Rinse cautiously with water for several minutes if in eyes.[10]
May cause respiratory irritation (H335)Use only outdoors or in a well-ventilated area.[10]

Handling and Storage:

  • Handle in a well-ventilated fume hood.[10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from strong oxidizing agents.[10]

Conclusion

1-Bromo-2,4-difluorobenzene is a high-value chemical intermediate whose utility is driven by its unique reactivity profile. Its ability to serve as a precursor to the valuable 2,4-difluorophenyl moiety through robust and versatile cross-coupling reactions secures its role as a critical building block in the synthesis of complex, high-performance molecules. The principles outlined in this guide provide a solid foundation for its effective use in both academic research and industrial drug development.

References

  • PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-2,5-difluorobenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Pharmaceutical Network. (n.d.). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

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  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
  • Chemex. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-ethoxy-4,5-difluorobenzene is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. A thorough understanding of its physical properties is fundamental for its synthesis, purification, handling, and application. This technical guide provides a comprehensive overview of the known molecular characteristics of this compound and outlines detailed, field-proven methodologies for the experimental determination of its key physical parameters, including boiling point, density, and solubility. Due to the limited availability of experimental data for this specific compound, this guide emphasizes the principles behind the experimental design and provides a framework for its complete physical characterization.

Introduction

The strategic incorporation of fluorine atoms and bromo-functionality into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly influence a molecule's metabolic stability, binding affinity, and electronic properties. This compound presents a unique combination of these features, making it a valuable building block for the synthesis of novel compounds. This guide serves as a foundational resource for researchers, providing both established data and the necessary experimental frameworks to fully characterize its physical behavior.

Molecular and Known Physical Properties

The foundational properties of this compound have been established and are summarized in the table below. These values are critical for any quantitative work involving this compound.

PropertyValueSource
CAS Number 1266253-71-7Manchester Organics
Molecular Formula C₈H₇BrF₂OManchester Organics
Molecular Weight 237.041 g/mol Manchester Organics

A two-dimensional representation of the molecular structure is provided below to facilitate understanding of its chemical architecture.

Caption: Molecular Structure of this compound.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the boiling point, density, and solubility of this compound. These methods are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and is essential for purification by distillation. The capillary method is a reliable micro-scale technique for this determination.

Protocol:

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).

  • Capillary Insertion: Seal one end of a capillary tube using a Bunsen burner. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). The heat should be applied gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is continuous and rapid.

  • Cooling and Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

  • Validation: Repeat the measurement at least twice to ensure reproducibility. The values should agree within 1-2 °C.

G cluster_0 Boiling Point Determination Workflow A Prepare Sample in Test Tube B Insert Sealed Capillary A->B C Assemble Apparatus with Thermometer B->C D Heat in Bath C->D E Observe Continuous Bubbling D->E F Cool and Record Temperature at Liquid Entry E->F G Repeat for Reproducibility F->G

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. A precise density measurement is crucial for accurate volumetric dispensing and for understanding intermolecular forces.

Protocol:

  • Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (specific gravity bottle) to four decimal places (m₁).

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Cap the pycnometer and reweigh it (m₂).

  • Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with deionized water of a known temperature and weigh it (m₃).

  • Calculation:

    • Mass of the sample = m₂ - m₁

    • Mass of water = m₃ - m₁

    • Volume of the pycnometer = (Mass of water) / (Density of water at the measured temperature)

    • Density of the sample = (Mass of the sample) / (Volume of the pycnometer)

  • Validation: Perform the measurement in triplicate and calculate the average density.

G cluster_1 Density Determination Logic M1 Weigh Empty Pycnometer (m1) M2 Weigh Pycnometer + Sample (m2) M1->M2 M3 Weigh Pycnometer + Water (m3) M1->M3 Calc_D Calculate Density of Sample M2->Calc_D Calc_V Calculate Volume of Pycnometer M3->Calc_V Uses known density of water Calc_V->Calc_D

1-Bromo-2-ethoxy-4,5-difluorobenzene IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-2-ethoxy-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its applications as a versatile building block. Particular emphasis is placed on its role in drug discovery, where its unique trifunctional substitution pattern offers a powerful tool for modulating molecular properties. This guide also includes a detailed experimental protocol, safety and handling procedures, and expected spectroscopic signatures to support researchers in its synthesis and application.

Chemical Identity and Nomenclature

IUPAC Name and Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The numbering of the benzene ring prioritizes the alphabetical order of the substituents (Bromo, Ethoxy, Fluoro), assigning the lowest possible locants.

The chemical structure consists of a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), and two fluorine atoms at positions 4 and 5.

CAS Registry Number: 1266253-71-7[1][2]

Physicochemical Properties

The strategic placement of electron-withdrawing fluorine atoms, a bulky bromine atom suitable for cross-coupling, and a metabolically relevant ethoxy group gives this molecule a unique set of properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on related analogs.

PropertyValue / DescriptionSource
Molecular Formula C₈H₇BrF₂O[3][4]
Molecular Weight 237.04 g/mol [4]
Physical State Solid[5]
Boiling Point Estimated >150 °C (based on analogs like 1-bromo-2,4-difluorobenzene, 145-146 °C)
Solubility Expected to be soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate) and insoluble in water.[6][7]
Stability Stable under recommended storage conditions (room temperature, inert atmosphere).[5]

Synthesis and Mechanistic Insights

This compound is not a commodity chemical and typically requires multi-step synthesis. Below is a proposed, robust synthetic pathway starting from a commercially available precursor, grounded in well-established organic transformations.

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step sequence starting from 1,2-difluoro-4-nitrobenzene. This pathway is logical because the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily converted into a diazonium salt for the introduction of bromine via a Sandmeyer reaction.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethoxy group.

  • Nitro Group Reduction: Conversion of the nitro group to an amine.

  • Sandmeyer Reaction: Diazotization of the amine followed by substitution with bromide.

Synthesis Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Sandmeyer Reaction A 1,2-Difluoro-4-nitrobenzene B 4,5-Difluoro-2-nitrophenetole A->B  NaOEt, EtOH, Heat   C 4,5-Difluoro-2-ethoxyaniline B->C  Fe/HCl or H₂, Pd/C   D Diazonium Salt Intermediate C->D  NaNO₂, HBr, 0-5 °C   E This compound D->E  CuBr, HBr  

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol: Step 3 - Sandmeyer Reaction

This protocol details the conversion of 4,5-Difluoro-2-ethoxyaniline to the final product. The trustworthiness of this protocol lies in its reliance on a classic, high-yielding reaction with clear checkpoints.

Materials:

  • 4,5-Difluoro-2-ethoxyaniline (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., ~4.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Aniline Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4,5-Difluoro-2-ethoxyaniline in HBr (48% aq.).

    • Causality: The acidic medium is required to form the anilinium salt, which is soluble and ready for diazotization.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

    • Causality: Diazonium salts are thermally unstable and can decompose violently. Maintaining a low temperature is critical for safety and yield.

  • Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The slow addition of nitrite controls the exothermic reaction and prevents the buildup of excess nitrous acid.

  • Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.

    • Self-Validation: This step ensures the reaction has gone to completion before proceeding.

  • Bromide Substitution: In a separate flask, dissolve copper(I) bromide in HBr and cool it in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution.

    • Causality: CuBr catalyzes the decomposition of the diazonium salt and the substitution of the diazo group with bromide. Vigorous nitrogen gas evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Extraction: Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Applications in Research and Development

The true value of this compound lies in its utility as a highly functionalized building block.

Role as a Versatile Synthetic Intermediate

The bromine atom serves as a key functional handle for a wide array of metal-catalyzed cross-coupling reactions.[8] These reactions are foundational for constructing the complex molecular scaffolds required for modern drug candidates.[9]

  • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

  • Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and alkynes, respectively.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Significance in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[9]

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[10]

  • Binding Affinity: Fluorine can modulate the pKa of nearby functional groups or engage in favorable interactions with protein targets, thereby improving binding affinity.[8]

  • Lipophilicity and Bioavailability: The strategic placement of fluorine and the ethoxy group can fine-tune the molecule's lipophilicity, which is critical for membrane permeability and overall bioavailability.[9][10]

This intermediate is an ideal starting point for synthesizing novel compounds targeting a wide range of diseases, from oncology to cardiovascular conditions.[10] For example, related bromo-pyrimidine structures are central to potent therapeutics like Macitentan, an endothelin receptor antagonist.[11]

Potential in Materials Science and Agrochemicals

Beyond pharmaceuticals, fluorinated aromatic compounds are valuable in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[6][10] In the agrochemical sector, the unique properties imparted by fluorine can lead to the development of more potent and selective herbicides and pesticides.[8]

Expected Spectroscopic Characterization

Confirmation of the compound's identity post-synthesis is crucial. The following spectroscopic signatures are expected:

  • ¹H NMR: Signals corresponding to the two aromatic protons, which will appear as complex multiplets due to H-H and H-F coupling. A characteristic quartet and triplet for the ethoxy group protons (~4.1 and ~1.4 ppm, respectively).

  • ¹³C NMR: Signals for the eight distinct carbon atoms. The carbons attached to fluorine will show large C-F coupling constants.

  • ¹⁹F NMR: Two distinct signals for the non-equivalent fluorine atoms, showing F-F and F-H coupling.

  • Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety protocols must be followed.

  • Hazard Profile: Expected to be harmful if swallowed and to cause skin and eye irritation.[5][12]

  • Personal Protective Equipment (PPE): Handle with appropriate gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[5][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for advancing drug discovery and materials science. Its trifunctional nature provides chemists with a versatile platform for molecular elaboration through selective, high-yielding reactions. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the development of novel, high-performance molecules.

References

  • CDN Isotopes. Safety Data Sheet. [URL: https://www.cdnisotopes.
  • PharmaBlock. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [URL: https://www.pharmablock.com/blog/the-role-of-1-bromo-3-5-difluorobenzene-in-modern-drug-discovery]
  • TCI Chemicals. SAFETY DATA SHEET: 1-Bromo-4-fluorobutane. [URL: https://www.tcichemicals.com/GB/en/p/B5331]
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. [URL: https://www.thermofisher.
  • PubChem. 1-Bromo-2,4-difluorobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67674]
  • Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-2,4-difluorobenzene. [URL: https://www.fishersci.com/store/msds?partNumber=AC161040050&productDescription=1-BROMO-2%2C4-DIFLUOROBENZENE%2C+98%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
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  • Autechaux. The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. [URL: https://www.autechaux.com/news/the-role-of-1-bromo-2-4-difluorobenzene-in-modern-pharmaceutical-synthesis-80838332.html]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. [URL: https://www.inno-pharmchem.com/news/understanding-the-chemical-properties-and-synthesis-applications-of-1-bromo-2-4-difluorobenzene-cas-348-57-2-80838611.html]
  • Manchester Organics. 1-Bromo-2-ethoxy-4,5-difluoro-benzene. [URL: https://www.manchesterorganics.com/products/aromatics/fluorine-containing-aromatics/polyfluorinated-aromatics/1-bromo-2-ethoxy-4-5-difluoro-benzene/N56409]
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  • Sigma-Aldrich. 1-Bromo-2,4-difluorobenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/263443]
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  • Autechaux. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. [URL: https://www.autechaux.
  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene. [URL: https://patents.google.
  • PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19261542]
  • PubChem. 1-Bromo-2,3-difluorobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733260]
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [URL: https://www.rsc.
  • ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32500055.htm]
  • CP Lab Safety. This compound, 96% Purity, C8H7BrF2O, 10 grams. [URL: https://www.cplabsafety.com/1-bromo-2-ethoxy-4-5-difluorobenzene-96-purity-c8h7brf2o-10-grams.html]
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  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [URL: https://pubmed.ncbi.nlm.nih.gov/22862294/]

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An In-depth Technical Guide to the Synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2-ethoxy-4,5-difluorobenzene is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its unique substitution pattern, featuring a bromine atom for further functionalization, an ethoxy group, and two fluorine atoms, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science. This guide provides a detailed exploration of the viable synthetic routes to this important intermediate, offering practical, field-proven insights for researchers, scientists, and professionals in drug development.

Two primary synthetic strategies will be discussed in detail, each with its own set of advantages and considerations. The first route commences with the commercially available 3,4-difluorophenol, involving a two-step process of ethylation followed by regioselective bromination. The second, alternative pathway begins with a difluoroaniline derivative and employs a Sandmeyer reaction as the key step for introducing the bromine atom.

Primary Synthetic Route: Ethylation and Bromination of 3,4-Difluorophenol

This is often the more direct and higher-yielding approach, leveraging the robust and well-understood Williamson ether synthesis and electrophilic aromatic bromination.

Logical Workflow for Route 1

Synthetic Route 1 start 3,4-Difluorophenol step1 Ethylation (Williamson Ether Synthesis) start->step1 Ethyl iodide, K2CO3, Acetone intermediate 1-Ethoxy-3,4-difluorobenzene step1->intermediate step2 Regioselective Bromination intermediate->step2 N-Bromosuccinimide, Acetonitrile product This compound step2->product

Caption: Synthetic pathway starting from 3,4-difluorophenol.

Step 1: Ethylation of 3,4-Difluorophenol via Williamson Ether Synthesis

The initial step involves the O-alkylation of 3,4-difluorophenol with an ethylating agent, a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of the ethyl halide.[1]

Experimental Protocol:

  • To a stirred solution of 3,4-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-ethoxy-3,4-difluorobenzene.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A mild base is sufficient to deprotonate the phenol to its corresponding phenoxide, which is a much stronger nucleophile than the neutral phenol.[2]

  • Acetone: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, thus not hindering its reactivity.[3]

  • Ethyl Iodide: Iodide is an excellent leaving group, facilitating the SN2 reaction.[2]

Reagent/SolventMolar Ratio (to Phenol)Key Function
3,4-Difluorophenol1.0Starting Material
Potassium Carbonate1.5Base
Ethyl Iodide1.2Ethylating Agent
Acetone-Solvent
Step 2: Regioselective Bromination of 1-Ethoxy-3,4-difluorobenzene

The second step is an electrophilic aromatic substitution, specifically bromination. The regioselectivity is directed by the substituents on the benzene ring. The ethoxy group is a strongly activating ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The position ortho to the ethoxy group and between the two fluorine atoms is the most electronically activated and sterically accessible site for electrophilic attack.[4]

Experimental Protocol:

  • Dissolve 1-ethoxy-3,4-difluorobenzene (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine.[4]

  • Acetonitrile/Dichloromethane: Polar aprotic solvents that are inert under the reaction conditions.

  • Low Temperature: Helps to control the reaction rate and minimize the formation of potential side products.

Reagent/SolventMolar RatioKey Function
1-Ethoxy-3,4-difluorobenzene1.0Substrate
N-Bromosuccinimide1.05Brominating Agent
Acetonitrile-Solvent

Alternative Synthetic Route: Sandmeyer Reaction of a Difluoroaniline Derivative

This route offers an alternative approach, particularly if the corresponding aniline precursor is readily available or can be synthesized efficiently. The key transformation is the Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[5]

Logical Workflow for Route 2

Synthetic Route 2 start 1,2-Difluoro-4-nitrobenzene step1 Nucleophilic Aromatic Substitution start->step1 Sodium Ethoxide, Ethanol intermediate1 2-Ethoxy-4,5-difluoronitrobenzene step1->intermediate1 step2 Reduction intermediate1->step2 Fe, NH4Cl or H2, Pd/C intermediate2 2-Ethoxy-4,5-difluoroaniline step2->intermediate2 step3 Sandmeyer Reaction intermediate2->step3 1. NaNO2, HBr 2. CuBr, HBr product This compound step3->product

Caption: Alternative synthetic pathway starting from 1,2-difluoro-4-nitrobenzene.

Step 1: Synthesis of 2-Ethoxy-4,5-difluoroaniline (Key Intermediate)

A plausible route to the key intermediate, 2-ethoxy-4,5-difluoroaniline, starts from 1,2-difluoro-4-nitrobenzene.

1a. Nucleophilic Aromatic Substitution:

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom ortho to the nitro group is susceptible to displacement by an alkoxide.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add 1,2-difluoro-4-nitrobenzene (1.0 eq) at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and pour it into ice water.

  • Extract the product with a suitable organic solvent, wash with water, and dry.

  • Purify by column chromatography to yield 2-ethoxy-4,5-difluoronitrobenzene.

1b. Reduction of the Nitro Group:

The nitro group of 2-ethoxy-4,5-difluoronitrobenzene can be reduced to an amine using standard procedures, such as catalytic hydrogenation or metal-acid reduction.[6]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 2-ethoxy-4,5-difluoronitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.[6]

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 2-ethoxy-4,5-difluoroaniline.

Step 2: Sandmeyer Reaction

The final step involves the diazotization of 2-ethoxy-4,5-difluoroaniline followed by the introduction of bromine using a copper(I) bromide catalyst.

Experimental Protocol:

  • Diazotization:

    • Dissolve 2-ethoxy-4,5-difluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute aqueous sodium hydroxide and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation or column chromatography to yield the final product.

Reagent/SolventMolar RatioKey Function
2-Ethoxy-4,5-difluoroaniline1.0Starting Amine
Sodium Nitrite1.1Diazotizing Agent
Hydrobromic AcidExcessAcid Medium
Copper(I) Bromide1.2Catalyst

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The choice of route will often depend on the availability and cost of the starting materials. The ethylation and subsequent bromination of 3,4-difluorophenol represents a robust and often more direct pathway. Alternatively, the Sandmeyer reaction of 2-ethoxy-4,5-difluoroaniline provides a viable, albeit potentially longer, synthetic route. Both methods rely on well-established and scalable chemical transformations, providing medicinal and materials chemists with reliable access to this valuable synthetic intermediate.

References

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  • ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014. [Link]

  • National Institutes of Health. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. 2021. [Link]

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  • Google Patents. Method of preparing 2,4-difluoroaniline.
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  • PubChem. 1,2-Diamino-4,5-difluorobenzene. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. 2017. [Link]

  • Reddit. Sandmeyer reaction. 2023. [Link]

  • ResearchGate. Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. 2010. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014. [Link]

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An In-depth Technical Guide to 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-Bromo-2-ethoxy-4,5-difluorobenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes its known properties with field-proven insights derived from the well-established chemistry of its structural analogs. The principles and protocols discussed herein are grounded in the extensive body of research surrounding functionalized bromodifluorobenzene derivatives.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic ether. Its core structure, a benzene ring, is functionalized with a bromine atom, an ethoxy group, and two fluorine atoms. This specific arrangement of substituents dictates its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrF₂O[1]
Molecular Weight 237.04 g/mol N/A
CAS Number 1266253-71-7[1][2]
Canonical SMILES CCOC1=CC(=C(C=C1Br)F)F[1]
Purity Typically available at ≥96%N/A

Note: Some properties like boiling point, melting point, and density are not yet publicly documented for this specific isomer. These are expected to be similar to other bromodifluorobenzene derivatives, which are often liquids or low-melting solids at room temperature.

The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the distinct roles of its functional groups. The electron-withdrawing nature of the two fluorine atoms activates the benzene ring, influencing its reactivity in nucleophilic aromatic substitution reactions. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. The ethoxy group modulates the electronic properties and solubility of the molecule and its derivatives.

Key Reaction Pathways

The bromine atom is the primary site for synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing complex molecular architectures.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for linking aromatic rings.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines. This is crucial for synthesizing anilines and related structures prevalent in pharmaceuticals.

  • Sonogashira Coupling: Reaction with terminal alkynes to create substituted alkynes, another important scaffold in medicinal chemistry.

  • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

The fluorine atoms, in addition to their electronic influence, can increase metabolic stability and binding affinity of a final drug candidate, a common strategy in medicinal chemistry.

Postulated Synthesis Protocol

While a specific, validated synthesis for this compound is not widely published, a logical and experimentally sound approach can be extrapolated from the synthesis of analogous compounds, such as 1-bromo-2,3-difluorobenzene. A plausible synthetic route would involve the etherification of a brominated difluorophenol precursor.

Workflow for the Synthesis of a Bromo-ethoxy-difluorobenzene Derivative

Caption: A representative workflow for the synthesis of a bromo-ethoxy-difluorobenzene derivative.

Step-by-Step Methodology (Hypothetical)
  • Reaction Setup: To a solution of the corresponding bromodifluorophenol in a suitable polar aprotic solvent such as DMF or acetonitrile, add a slight excess of a base (e.g., 1.5 equivalents of potassium carbonate).

  • Addition of Alkylating Agent: Add a slight excess of bromoethane (e.g., 1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Self-Validation: The identity and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are cornerstone building blocks in the pharmaceutical industry. This compound is a valuable intermediate due to the strategic placement of its functional groups.

  • Introduction of the Difluorophenyl Moiety: The difluorophenyl group is a common feature in many biologically active molecules. The fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

  • Scaffold for Library Synthesis: The reactivity of the bromine atom allows for the rapid diversification of the core structure through various cross-coupling reactions, enabling the generation of libraries of related compounds for high-throughput screening.

  • Precursor to Complex APIs: This molecule can serve as a key starting material for the multi-step synthesis of complex active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including oncology, infectious diseases, and neurology.

G cluster_1 Cross-Coupling Reactions cluster_2 Resulting Scaffolds cluster_3 Therapeutic Areas A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Bi-aryl Structures B->E F Aryl-amines C->F G Aryl-alkynes D->G H Oncology E->H I Neurology F->I J Infectious Diseases G->J

Caption: Potential applications of this compound in drug discovery.

Safety, Handling, and Storage

Table 2: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid (General) In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

Disclaimer: This information is based on the general properties of related chemicals and is not a substitute for a compound-specific SDS. Always consult a certified SDS before handling.

References

  • 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene. BLDpharm. (n.d.).
  • 1-Bromo-2-(2,2-difluoroethoxy)-4-fluorobenzene. PubChem. (n.d.).
  • 1-溴-4,5-二氟-2-乙氧基苯. 乐研试剂. (n.d.).
  • 1-Bromo-2,3-difluorobenzene synthesis. ChemicalBook. (n.d.).
  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. (n.d.).
  • Safety Data Sheet - 1-Bromo-2,5-difluorobenzene. Fisher Scientific. (2025).
  • 1-Bromo-2-ethoxy-4,5-difluoro-benzene. Manchester Organics. (n.d.).
  • Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook. (2022, October 11).
  • SDS of 1-Bromo-4-ethoxy-2,3-difluorobenzene. chemBlink. (n.d.).
  • Safety Data Sheet - 1-Bromo-2,4-difluorobenzene. Fisher Scientific. (2024, March 29).
  • Safety Data Sheet - 1-Bromo-2,3-difluorobenzene. Thermo Fisher Scientific. (2009, September 26).
  • 1-Bromo-2,4-difluorobenzene 98%. Sigma-Aldrich. (n.d.).
  • 1-Bromo-2,4-difluorobenzene. PubChem. (n.d.).
  • Safety Data Sheet - 1,2-Dibromo-4,5-difluorobenzene. TCI Chemicals. (2025, June 30).
  • 1-Bromo-4,5-difluoro-2-nitrobenzene. PubChem. (n.d.).
  • 1-Bromo-3,5-difluorobenzene. ChemicalBook. (2025, September 25).
  • 1-Bromo-2,3-difluorobenzene: Properties, Applic
  • 1-Bromo-2,5-difluorobenzene. Chemsrc. (2025, August 21).
  • The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • This compound CAS. ChemicalBook. (n.d.).
  • This compound, 96% Purity, C8H7BrF2O, 10 grams. CP Lab Safety. (n.d.).
  • 1-Bromo-4-ethoxy-2,3-difluorobenzene Formula. ECHEMI. (n.d.).
  • 1-Bromo-2,4-difluorobenzene. Chemsrc. (2025, August 25).
  • Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • P
  • Drug Discovery Patents.
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  • Patent Pulse: A Spotlight on Recent Highlights from Small Molecule P

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A Technical Guide to the Solubility of 1-Bromo-2-ethoxy-4,5-difluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. For a compound like 1-Bromo-2-ethoxy-4,5-difluorobenzene, which serves as a building block in the synthesis of more complex molecules, understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and analytical method development.[1] This guide will delve into the factors that dictate the solubility of this specific halogenated aromatic ether and provide practical methodologies for its quantitative assessment.

Molecular Profile of this compound

To predict the solubility of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted):

Based on its structure, we can infer the following properties, which are crucial for understanding its solubility:

  • Polarity: The presence of the ether oxygen and the two fluorine atoms introduces polarity to the molecule. However, the bulky nonpolar benzene ring and the bromine atom, along with the ethyl group, contribute to its overall lipophilic character. The molecule can be described as moderately polar with a significant nonpolar surface area.

  • Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor. The molecule lacks hydrogen bond donor capabilities.[2]

  • Molecular Weight: The molecular formula is C8H7BrF2O.[3] This gives it a moderate molecular weight, which can influence its lattice energy in the solid state and, consequently, its solubility.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound.[1]

  • High Solubility is Expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute.

    • Aromatic Solvents: Such as toluene and benzene, due to favorable π-π stacking interactions with the benzene ring of the solute.

  • Moderate to Good Solubility is Expected in:

    • Polar Protic Solvents with Significant Nonpolar Character: Such as longer-chain alcohols (e.g., 1-butanol, 1-pentanol). The nonpolar alkyl chains of these solvents can interact favorably with the nonpolar regions of the solute molecule.

  • Low Solubility is Expected in:

    • Highly Polar Protic Solvents: Such as water and methanol. The strong hydrogen-bonding network of these solvents would be disrupted by the largely nonpolar solute, making dissolution energetically unfavorable.

    • Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. While these solvents can interact with the nonpolar parts of the molecule, they cannot effectively solvate the polar ether and difluorophenyl moieties.

Experimental Determination of Solubility

Given the absence of published data, empirical determination of solubility is necessary. The following sections provide detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an indication of solubility in a range of solvents.

Protocol:

  • Preparation: Dispense 1 mL of each selected organic solvent into separate, clearly labeled small test tubes or vials.

  • Solute Addition: Add approximately 10 mg of this compound to each tube.

  • Observation and Agitation: Vigorously shake or vortex each tube for 30 seconds.

  • Initial Assessment: Observe if the solid has completely dissolved. If so, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

  • Incremental Addition: If the solid has not fully dissolved, add another 1 mL of the solvent and repeat the agitation. Observe for dissolution.

  • Classification: Based on the amount of solvent required to dissolve the solute, classify the solubility as very soluble, soluble, sparingly soluble, or insoluble.[4][5]

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatically controlled vessel (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration of the dissolved solute has reached a plateau.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the shake-flask method of quantitative solubility determination.

Data Presentation

All experimentally determined quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventClassificationPredicted SolubilityQuantitative Solubility (mg/mL at 25°C)
DichloromethanePolar AproticHighTo be determined
TetrahydrofuranPolar AproticHighTo be determined
AcetonePolar AproticHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
TolueneAromaticHighTo be determined
MethanolPolar ProticLowTo be determined
1-ButanolPolar ProticModerateTo be determined
HexaneNonpolarLowTo be determined
WaterPolar ProticInsolubleTo be determined

Conclusion

While specific solubility data for this compound is not currently published, a systematic approach based on its molecular structure and the principles of "like dissolves like" can guide the selection of appropriate solvents for its various applications. This guide provides the theoretical framework and practical, detailed methodologies for researchers to empirically determine the solubility of this compound. The provided protocols for both qualitative and quantitative analysis will enable scientists to generate the necessary data to optimize synthetic processes, develop robust purification methods, and advance their research and development objectives.

References

  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • PubChem. (n.d.). 1-Bromo-2-(2,2-difluoroethoxy)-4-fluorobenzene. [Link]

  • Experiment 1: Determination of Solubility Class. (n.d.). [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • Solubility of Organic Compounds. (2023). [Link]

  • CP Lab Safety. (n.d.). This compound, 96% Purity, C8H7BrF2O, 10 grams. [Link]

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Methodological & Application

The Strategic Application of Halogenated Phenyl Ethers in Medicinal Chemistry: A Guide to 1-Bromo-2-ethoxy-4,5-difluorobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Fluorinated Aryl Halides in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic characteristics can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Halogenated aromatic compounds, particularly those bearing both fluorine and bromine atoms, serve as versatile building blocks for the synthesis of complex pharmaceutical intermediates.

While specific literature on 1-Bromo-2-ethoxy-4,5-difluorobenzene is not extensively available, its structural motifs are present in a range of patented compounds, suggesting its utility as a niche building block. To provide a comprehensive guide, this document will focus on the well-documented applications and protocols of a closely related and exemplary analog, 1-Bromo-2,4-difluorobenzene . The principles and synthetic transformations discussed herein are broadly applicable to substituted bromodifluorobenzenes, including this compound, offering a robust framework for their application in drug discovery programs.

Core Principles: Why Use Bromodifluorobenzene Scaffolds?

The utility of bromodifluorobenzene derivatives in medicinal chemistry stems from a confluence of factors:

  • Orthogonal Reactivity: The bromine atom serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1][2] This allows for the late-stage introduction of molecular complexity.

  • Enhanced Potency and Selectivity: The presence of fluorine atoms can lead to more potent and selective interactions with target proteins by altering the electronic environment of the molecule and participating in favorable intermolecular interactions.

  • Improved Pharmacokinetic Profile: Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life. It can also modulate a compound's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Applications in Medicinal Chemistry

Bromodifluorobenzene derivatives are key intermediates in the synthesis of a variety of biologically active compounds. Their applications span multiple therapeutic areas, including oncology, infectious diseases, and neurology.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. 1-Bromo-2,4-difluorobenzene can be elaborated through sequential cross-coupling reactions to construct these complex scaffolds. For instance, a Suzuki coupling at the bromine position can introduce a heterocyclic moiety, while the fluorine atoms can be substituted via nucleophilic aromatic substitution (SNAr) to append other functional groups.

Precursors for Bioactive Heterocycles

The bromodifluorophenyl moiety can be a precursor to various heterocyclic systems. For example, through a series of transformations including amination and cyclization, it can be incorporated into benzimidazole or quinoline cores, which are prevalent in many pharmaceutical agents.

Experimental Protocols: Harnessing the Reactivity of 1-Bromo-2,4-difluorobenzene

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving 1-Bromo-2,4-difluorobenzene.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura reaction to form a biaryl linkage, a common structural motif in medicinal chemistry.

Objective: To couple 1-Bromo-2,4-difluorobenzene with a boronic acid derivative.

Workflow Diagram:

Suzuki_Coupling reagents 1-Bromo-2,4-difluorobenzene + Boronic Acid/Ester reaction Reaction Mixture Heat (e.g., 90 °C) reagents->reaction Add conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) conditions->reaction Under Inert Atmosphere workup Aqueous Workup Extraction reaction->workup Cool to RT purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-Bromo-2,4-difluorobenzene≥98%Sigma-Aldrich
Arylboronic acid≥97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
TolueneAnhydrous, ≥99.8%Acros Organics
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeVWR
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Alfa Aesar
Silica Gel60 Å, 230-400 meshSorbent Tech.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2,4-difluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling with argon for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Aqueous/Organic Biphasic System: While not always necessary, the presence of water can aid in the dissolution of the inorganic base and facilitate the reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the formation of a carbon-nitrogen bond, another fundamental transformation in the synthesis of many pharmaceuticals.

Objective: To couple 1-Bromo-2,4-difluorobenzene with an amine.

Workflow Diagram:

Buchwald_Hartwig reactants 1-Bromo-2,4-difluorobenzene + Amine reaction Reaction Mixture Solvent (e.g., Dioxane) Heat (e.g., 110 °C) reactants->reaction catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) catalyst_system->reaction Add under N₂ workup Filtration Concentration reaction->workup Cool & Filter purification Column Chromatography workup->purification product N-Aryl Amine Product purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-Bromo-2,4-difluorobenzene≥98%Sigma-Aldrich
Amine≥98%TCI America
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Oakwood Chemical
Xantphos98%Acros Organics
Cesium Carbonate (Cs₂CO₃)≥99%Alfa Aesar
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Celite®N/ASigma-Aldrich

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add cesium carbonate (1.5 eq) to an oven-dried Schlenk tube. Add 1-Bromo-2,4-difluorobenzene (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite®. Wash the Celite® pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ligand (Xantphos): Bulky electron-rich phosphine ligands like Xantphos are essential for facilitating the reductive elimination step and preventing catalyst decomposition.

  • Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to the formation of undesired byproducts.

Data Summary: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Bromo-2,4-difluorobenzene348-57-2C₆H₃BrF₂192.99145-146

Conclusion and Future Outlook

Substituted bromodifluorobenzenes, exemplified by 1-Bromo-2,4-difluorobenzene, are invaluable tools in the medicinal chemist's arsenal. Their predictable reactivity in robust cross-coupling reactions allows for the efficient construction of complex molecular architectures. While direct applications of this compound are not as prevalent in the literature, the synthetic principles and protocols outlined in this guide provide a solid foundation for its potential use in drug discovery. As the demand for novel therapeutics with optimized properties continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in the development of next-generation medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 1-Bromo-2,4-difluorobenzene.
  • PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

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Introduction: The Strategic Value of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions with 1-Bromo-2-ethoxy-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical chemistry, fluorinated organic compounds are of immense interest for their ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound is a versatile substituted aromatic compound that serves as a critical building block for introducing the 2-ethoxy-4,5-difluorophenyl moiety into complex molecular architectures. The presence of three distinct points of potential reactivity—a readily functionalized bromine atom, electron-withdrawing fluorine atoms, and a sterically influential ethoxy group—makes this substrate both challenging and highly valuable.

The bromine atom serves as the primary handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The electronic environment of the benzene ring is significantly influenced by the two fluorine atoms, which are strongly electron-withdrawing, and the ortho-ethoxy group. This unique electronic and steric profile necessitates careful optimization of reaction conditions to achieve high efficiency and selectivity. This guide provides an in-depth analysis of several key cross-coupling methodologies, offering detailed protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester.[3][4] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The subsequent transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is a critical, base-mediated process. The base activates the organoboron species, facilitating the transfer.[5] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Coupling Ar-Pd(II)L₂-R' Transmetalation->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Insertion Migratory Insertion PdII_Complex->Insertion Alkyl_Pd R-CH₂-CH(Ar)-Pd(II)L₂-Br Insertion->Alkyl_Pd BetaElim β-Hydride Elimination Alkyl_Pd->BetaElim Product_Complex [Product-Pd(II)H]L₂-Br BetaElim->Product_Complex Base_Regen Base Regeneration Product_Complex->Base_Regen Product Substituted Alkene Product_Complex->Product Base_Regen->Pd0 BaseHBr Base-HBr Base_Regen->BaseHBr ArBr Ar-Br ArBr->OxAdd Alkene Alkene Alkene->Insertion Base Base Base->Base_Regen Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArBr Ar-Br PdII_Complex Ar-Pd(II)L₂-Br PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Complex->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product ArBr->PdII_Complex Oxidative Addition Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide Cu_Acetylide->PdII_Complex CuI CuI + Base Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Parallel Execution cluster_analysis Phase 3: Analysis & Optimization start Define Synthetic Target (e.g., C-C or C-N bond) procure Procure Reagents - Substrate - Coupling Partners - Catalysts/Ligands/Bases start->procure setup Reaction Setup (Inert Atmosphere) Prepare 4x reaction vessels procure->setup suzuki Reaction A Suzuki-Miyaura setup->suzuki heck Reaction B Heck setup->heck sonogashira Reaction C Sonogashira setup->sonogashira buchwald Reaction D Buchwald-Hartwig setup->buchwald monitor Monitor Reactions (TLC, GC-MS, LC-MS) suzuki->monitor heck->monitor sonogashira->monitor buchwald->monitor workup Work-up & Isolation monitor->workup analysis Analyze Results - Yield - Purity - Byproducts workup->analysis optimize Select & Optimize Best performing reaction analysis->optimize

Sources

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SC-260119-01

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-2-ethoxy-4,5-difluorobenzene. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex biaryl and heteroaryl structures. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups on the aryl bromide presents unique considerations for catalyst selection and reaction optimization. This guide offers a robust, field-proven starting protocol, explains the causal relationships behind experimental choices, and provides a framework for troubleshooting and further development. The resulting 2-ethoxy-4,5-difluorobiphenyl scaffolds are valuable intermediates in the synthesis of biologically active compounds, where the fluorine atoms can enhance metabolic stability and binding affinity.[1]

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds with high efficiency.[2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[3]

The substrate, this compound, is a valuable building block. The difluorinated phenyl ring is a common motif in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The ethoxy group, being electron-donating, increases the electron density of the aromatic ring, which can influence the kinetics of the oxidative addition step in the catalytic cycle. This guide provides a detailed methodology to effectively couple this substrate with a range of boronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This step forms a square planar Palladium(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-rich systems may react slower than electron-poor ones.[6]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8] This boronate then displaces the halide on the Pd(II) complex. The choice of base is therefore critical and can significantly impact the reaction rate and yield.[8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar-Pd(II)L₂-Br OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product: Ar-Ar' RedElim->Product ArBr 1-Bromo-2-ethoxy- 4,5-difluorobenzene ArBr->OxAdd Boronate Ar'-B(OR)₃⁻ (from Ar'B(OH)₂ + Base) Boronate->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Robust Starting Point

The following protocol is a well-established starting point for the Suzuki coupling of electron-rich and sterically demanding aryl bromides. Given the specific substrate, optimization of catalyst, ligand, base, or temperature may be required to achieve maximum yield.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound1367856-75-3237.041.0 equiv237 mg
Arylboronic AcidVariesVaries1.2 equiv1.2 mmol
Pd(dppf)Cl₂ · CH₂Cl₂95464-05-4816.640.03 equiv24.5 mg (3 mol %)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv276 mg
1,4-Dioxane (Anhydrous, degassed)123-91-188.11-4.0 mL
Water (Degassed)7732-18-518.02-1.0 mL

Note on Reagent Selection:

  • Palladium Catalyst: Pd(dppf)Cl₂ is an excellent and versatile catalyst for a wide range of Suzuki couplings, showing good performance with both electron-rich and electron-poor substrates.[9]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in many Suzuki reactions. For less reactive boronic acids or challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be beneficial.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]

Equipment
  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 237 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[5]

Visualization of the Experimental Workflow

Workflow cluster_workflow Experimental Workflow start Start setup 1. Add Reagents & Catalyst to Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvents 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvents react 4. Heat at 90 °C (8-16 h) solvents->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (EtOAc Extraction) monitor->workup Complete purify 7. Column Chromatography workup->purify end Pure Product purify->end

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is too weak. 4. Low reaction temperature.1. Use a fresh bottle of catalyst. Consider a pre-catalyst system like Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos).[7] 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Increase the temperature to 100-110 °C.
Protodeborylation Boronic acid is unstable under the reaction conditions (hydrolyzes).Use a slight excess of boronic acid (1.3-1.5 equiv). Use anhydrous solvents and a non-aqueous base system if possible, or consider using a boronic ester (e.g., pinacol ester).[3]
Homocoupling of Boronic Acid Oxygen contamination promoting oxidative homocoupling. High catalyst loading.Ensure the reaction is strictly anaerobic. Reduce the catalyst loading to 1-2 mol%.[8]
Difficult Purification Formation of closely related byproducts.Optimize reaction conditions to improve selectivity. Employ high-resolution chromatography or recrystallization for purification.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to synthesize valuable fluorinated biaryl compounds. The protocol detailed herein offers a robust and reliable starting point for researchers. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, scientists can effectively troubleshoot and optimize this transformation for their specific synthetic targets, accelerating the discovery and development of novel chemical entities in pharmaceuticals and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(13), 2327–2330. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki-Miyaura Coupling of Pinacol Arylboronates. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very mild and efficient phase-transfer-catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Martínez-Ferraté, O., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]

  • Walker, S. D., et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Society Reviews, 41(2), 615–649. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. [Link]

  • Riera, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 57. [Link]

  • ResearchGate. (2025). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. [Link]

  • Rodríguez, J. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1373–1382. [Link]

  • Schüßler, F., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(19), 10377–10383. [Link]

  • Mirzaei, M. R., et al. (2019). The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. Asian Pacific Journal of Cancer Prevention, 20(5), 1457–1462. [Link]

Sources

Application Notes & Protocols: 1-Bromo-2-ethoxy-4,5-difluorobenzene as a Strategic Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[2][3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][4] Consequently, approximately 20% of recently developed pharmaceuticals are fluorinated compounds, including blockbuster drugs such as the antidepressant fluoxetine and the antibiotic ciprofloxacin.[5]

Difluorobenzene derivatives, in particular, are widely used as intermediates in the synthesis of novel drug molecules.[6] 1-Bromo-2-ethoxy-4,5-difluorobenzene emerges as a highly valuable and versatile building block for pharmaceutical research and development. Its structure offers three key points for synthetic manipulation:

  • A Bromo Substituent: This serves as a prime reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • A Vicinal Difluoro Motif: The two fluorine atoms significantly modulate the electronic properties of the benzene ring, influencing the acidity, basicity, and binding interactions of the final molecule.[2][4]

  • An Ethoxy Group: This group can influence solubility and provides an additional point for potential metabolic interaction or further functionalization.

This guide provides a detailed technical overview, safe handling procedures, and validated protocols for leveraging this compound in key pharmaceutical synthesis workflows.

Physicochemical Properties and Safe Handling

Understanding the properties and handling requirements of this reagent is critical for its safe and effective use in the laboratory.

Properties Summary

While specific experimental data for this compound is not widely published, the properties can be reliably estimated based on closely related analogs like 1-Bromo-2,4-difluorobenzene and 1-Bromo-2,3-difluorobenzene.

PropertyValue (Estimated/Analog Data)Source
Molecular Formula C₈H₇BrF₂O-
Molecular Weight 237.04 g/mol -
Appearance Colorless to light yellow liquid[7][8]
Boiling Point ~160-170 °C[7][9]
Density ~1.6 - 1.7 g/cm³[8][9]
CAS Number N/A (Structure specific)-
Safety and Handling Protocols

As with most halogenated aromatic compounds, this compound and its analogs should be handled with care.

  • General Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[10] Prevent inhalation of vapors or mist.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.[10][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom on the this compound ring is an ideal functional group for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, a common motif in pharmacologically active molecules.[14][15] The reaction couples the aryl bromide with an arylboronic acid to form a new carbon-carbon bond.[14]

Causality and Rationale
  • Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are used to initiate the catalytic cycle. The catalyst's oxidative addition into the C-Br bond is the rate-determining step.[16]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[14]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry Schlenk flask prep2 Add Reagents: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh3)4 (3-5 mol%) - K2CO3 (2.0 eq) prep1->prep2 prep3 Evacuate & backfill with Argon (3x) prep2->prep3 react1 Add degassed solvent (e.g., Dioxane/Water) prep3->react1 react2 Heat mixture to 90 °C react1->react2 react3 Stir for 12-24h (Monitor by TLC/GC-MS) react2->react3 work1 Cool to RT, quench with water react3->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash with brine, dry (Na2SO4) work2->work3 work4 Concentrate under reduced pressure work3->work4 work5 Purify via column chromatography work4->work5 end end work5->end Final Biaryl Product G cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Reagents to oven-dried vial: - this compound (1.0 eq) - Amine (1.2 eq) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) - NaOtBu (1.4 eq) prep2 Add anhydrous Toluene prep1->prep2 prep3 Seal vial with Teflon-lined cap prep2->prep3 react1 Remove from glovebox prep3->react1 react2 Heat mixture to 100-110 °C react1->react2 react3 Stir for 16-24h (Monitor by LC-MS) react2->react3 work1 Cool to RT, dilute with EtOAc react3->work1 work2 Filter through Celite plug work1->work2 work3 Wash filtrate with water and brine work2->work3 work4 Dry (MgSO4) and concentrate work3->work4 work5 Purify via column chromatography work4->work5 end end work5->end Final Aryl Amine Product Catalytic_Cycle center Pd(0)L2 Active Catalyst complex1 Ar-Pd(II)L2-Br center->complex1 Ar-Br node1 Oxidative Addition (Ar-Br) node2 Transmetalation (Ar'-B(OH)2 + Base) node3 Reductive Elimination complex2 Ar-Pd(II)L2-Ar' complex1->complex2 Ar'B(OH)2 Base complex2->center Ar-Ar'

Sources

Application of 1-Bromo-2-ethoxy-4,5-difluorobenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Agrochemical Design

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can significantly improve the efficacy, selectivity, and overall performance of active ingredients. 1-Bromo-2-ethoxy-4,5-difluorobenzene is a bespoke building block that offers a unique combination of reactive handles and desirable fluorine substitution patterns, making it a valuable intermediate for the synthesis of next-generation fungicides, herbicides, and insecticides.

This application note provides a detailed exploration of the potential applications of this compound in the synthesis of a prominent class of fungicides: the pyrazole carboxamides. While a specific, commercialized agrochemical originating from this exact starting material is not publicly documented at the time of this writing, the following protocols and discussions are based on established and analogous synthetic transformations within the field of agrochemical research.[1][2][3] This guide will serve as a comprehensive resource for researchers looking to leverage the unique properties of this fluorinated intermediate in their own discovery and development programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up.

PropertyValueSource
Molecular Formula C8H7BrF2O-
Molecular Weight 237.04 g/mol -
CAS Number 1393413-91-9-
Appearance Likely a colorless to pale yellow liquidGeneral observation for similar compounds
Boiling Point Not publicly available-
Density Not publicly available-

The key structural features of this compound that dictate its reactivity are:

  • The Bromo Substituent: This serves as an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Difluorophenyl Moiety: The two fluorine atoms are strongly electron-withdrawing, which can influence the regioselectivity of further aromatic substitutions and modulate the pKa of adjacent functional groups.

  • The Ethoxy Group: This moderately activating, ortho-, para-directing group can influence the electronic environment of the aromatic ring and may play a role in the biological activity of the final molecule.

Synthetic Application: A Gateway to Novel Pyrazole Carboxamide Fungicides

Pyrazole carboxamide fungicides are a significant class of agricultural products that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiration of pathogenic fungi.[4][5][6] The synthesis of these complex molecules often involves the coupling of a substituted pyrazole carboxylic acid with a functionalized aniline. This compound is an ideal precursor for the synthesis of the requisite aniline fragment.

The following section outlines a detailed, albeit representative, synthetic pathway to a novel pyrazole carboxamide fungicide, leveraging this compound as a key starting material.

Overall Synthetic Workflow

G A This compound B Buchwald-Hartwig Amination A->B Reagents: Pd Catalyst, Ligand, Base, Amine Source C 2-Ethoxy-4,5-difluoroaniline B->C D Amide Coupling C->D E Novel Pyrazole Carboxamide Fungicide D->E F Substituted Pyrazole Carboxylic Acid Chloride F->D

Caption: Proposed synthetic workflow for a novel pyrazole carboxamide fungicide.

Part 1: Synthesis of the Key Intermediate - 2-Ethoxy-4,5-difluoroaniline

The critical first step is the conversion of the aryl bromide to an aniline. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq).

  • Reagent Addition: Add a strong base, such as sodium tert-butoxide (1.2-2.0 eq).

  • Solvent and Amine Source: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or dioxane. For the amine source, a solution of ammonia in dioxane or an ammonia surrogate can be used.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-Ethoxy-4,5-difluoroaniline.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for efficient catalytic turnover. Buchwald-Hartwig amination is highly dependent on the ligand, with bulky, electron-rich phosphines often providing the best results.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Part 2: Amide Coupling to Form the Final Agrochemical

The final step in the synthesis of the target pyrazole carboxamide fungicide is the coupling of the newly synthesized 2-Ethoxy-4,5-difluoroaniline with a suitable pyrazole carboxylic acid chloride.

Reaction Scheme:

Detailed Experimental Protocol:

  • Acid Chloride Formation: In a separate flask, convert the desired substituted pyrazole carboxylic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Reaction Setup: Dissolve 2-Ethoxy-4,5-difluoroaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 eq), to the aniline solution and cool the mixture in an ice bath.

  • Acylation: Slowly add the freshly prepared pyrazole carboxylic acid chloride (1.0-1.2 eq) to the cooled aniline solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure, novel pyrazole carboxamide fungicide.

Self-Validating System:

The purity and identity of the final compound should be rigorously confirmed by a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): To confirm the molecular structure and the successful incorporation of all fragments.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of 2-Ethoxy-4,5-difluoroaniline cluster_1 Synthesis of Pyrazole Carboxamide A This compound C8H7BrF2O B Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, NaOtBu, NH3 A->B C 2-Ethoxy-4,5-difluoroaniline C8H9F2NO B->C G Amide Coupling Triethylamine C->G D Substituted Pyrazole Carboxylic Acid R-COOH E Acid Chloride Formation SOCl2 or (COCl)2 D->E F Substituted Pyrazole Carboxylic Acid Chloride R-COCl E->F F->G H Novel Pyrazole Carboxamide Fungicide G->H

Caption: Detailed synthetic pathway to a novel pyrazole carboxamide fungicide.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this and all other reagents used.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic introduction of a difluoro-ethoxy-phenyl moiety, a common feature in modern fungicide design. The protocols outlined in this application note provide a robust and scientifically sound framework for the synthesis of a new generation of pyrazole carboxamide fungicides. While the presented pathway is a representative example, the principles and techniques are broadly applicable to a wide range of agrochemical targets. The continued exploration of such fluorinated intermediates will undoubtedly pave the way for the discovery of more effective and sustainable crop protection solutions.

References

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383–4394. Available from: [Link]

  • Cheng, J., Li, Z., Zhao, Y., Yao, T., & Zhao, J. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry, 40(7), 2005-2014. Available from: [Link]

  • Wang, X., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available from: [Link]

  • PubMed. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Available from: [Link]

  • PubMed. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Available from: [Link]

Sources

synthesis of novel heterocycles using 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocycles Utilizing 1-Bromo-2-ethoxy-4,5-difluorobenzene

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of novel fluorinated heterocycles using this compound as a versatile starting material. We delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to construct valuable heterocyclic scaffolds. This document emphasizes the causality behind experimental choices, offers robust, step-by-step protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Value of Fluorinated Heterocycles

Heterocyclic compounds form the structural backbone of a significant portion of all pharmaceuticals, prized for their ability to present diverse functionalities in three-dimensional space, which is crucial for interacting with biological targets.[1][2] The strategic incorporation of fluorine into these scaffolds has become a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the C-F bond—can profoundly enhance a drug candidate's profile by improving metabolic stability, increasing lipophilicity and membrane permeability, and modulating the pKa of nearby functional groups to improve receptor binding affinity.[2][4][5] It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact.[2][4]

This compound is a uniquely functionalized building block for constructing these valuable molecules. Its structure offers three key points for synthetic diversification:

  • A bromo substituent, ideal for a wide array of palladium-catalyzed cross-coupling reactions.

  • A difluoro substitution pattern on the benzene ring, which significantly alters the electronic properties of the molecule, often enhancing biological activity.

  • An ethoxy group, which can act as a directing group or be later modified, adding another layer of synthetic utility.

This guide will focus on three powerful, palladium-catalyzed transformations for synthesizing novel heterocycles from this starting material: C-O bond formation for benzofurans, C-N bond formation for N-heterocycles, and C-C bond formation via Sonogashira coupling to create versatile alkynyl precursors.

Synthesis of 5,6-Difluoro-7-ethoxybenzofurans via Palladium-Catalyzed Annulation

The benzofuran moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds, known for its anti-inflammatory and anticancer effects.[6] The palladium-catalyzed reaction between an o-halophenol and a ketone (enolate arylation) or a terminal alkyne provides a direct and efficient route to substituted benzofurans.[7][8][9][10] In our case, we adapt this strategy by coupling this compound with various ketones.

General Reaction Mechanism

The reaction proceeds through a palladium-catalyzed enolate arylation followed by an acid-catalyzed intramolecular cyclization/dehydration. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Subsequently, the enolate coordinates to the palladium(II) complex, and reductive elimination forms a new C-C bond. The resulting intermediate readily cyclizes under acidic conditions to furnish the benzofuran ring.

G cluster_cat_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_cyclization Final Ring Formation pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_enolate Ar-Pd(II)L_n-Enolate pd2_aryl->pd2_enolate Ligand Exchange (Enolate) pd2_enolate->pd0 Reductive Elimination product_inter Aryl Ketone Intermediate pd2_enolate->product_inter Forms Intermediate product_inter_cyc Aryl Ketone Intermediate cyclized_product Cyclized Intermediate product_inter_cyc->cyclized_product Acid-Catalyzed Cyclization (H+) benzofuran Benzofuran Product cyclized_product->benzofuran Dehydration (-H2O)

Caption: Palladium-catalyzed benzofuran synthesis mechanism.

Detailed Experimental Protocol

This protocol describes a one-pot synthesis of 2-methyl-5,6-difluoro-7-ethoxybenzofuran.

Materials:

  • This compound

  • Acetone

  • Palladium(II) Acetate (Pd(OAc)₂)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric Acid (2M HCl)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Workflow Diagram:

G start Start setup Reaction Setup Assemble oven-dried flask under Argon. Add Pd(OAc)₂, ligand, and NaOtBu. start->setup reagents Add Reagents Add toluene, this compound, and acetone. setup->reagents reaction Heat Reaction Stir at 100-110 °C. Monitor by TLC/GC-MS. reagents->reaction workup Workup Cool to RT. Quench with 2M HCl. Extract with Ethyl Acetate. reaction->workup purify Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by flash chromatography. workup->purify end Final Product purify->end

Caption: Experimental workflow for benzofuran synthesis.

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (e.g., rac-BINAP, 0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and acetone (2.0 mmol).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding 2M HCl (10 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired benzofuran product.[9]

Data and Observations

The choice of ligand and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands often give the best results.

Ketone SubstrateLigandBaseTemp (°C)Yield (%)
Acetonerac-BINAPNaOtBu11075-85
CyclohexanoneXPhosK₃PO₄10070-80
AcetophenoneDavePhosCs₂CO₃11065-75

Synthesis of Fluorinated N-Heterocycles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds, enabling the synthesis of a vast array of anilines and N-heterocycles that are central to pharmaceutical research.[11][12][13][14] Applying this reaction to this compound allows for the direct coupling of various primary and secondary amines, leading to novel fluorinated N-aryl compounds.

General Reaction Mechanism

The catalytic cycle is similar to other palladium-catalyzed cross-couplings. A Pd(0) species undergoes oxidative addition to the aryl bromide. The resulting Pd(II) complex coordinates with the amine. Deprotonation by the base forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.[15]

G title Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amine [Ar-Pd(II)L_n(R₂NH)]+ Br- pd2_aryl->pd2_amine + R₂NH pd2_amido Ar-Pd(II)L_n-NR₂ pd2_amine->pd2_amido + Base, - H-Base+ pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product Product Release

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol details the coupling of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃

  • Xantphos or a similar bulky ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., Xantphos, 0.036 mmol, 3.6 mol%), and NaOtBu (1.5 mmol).

  • Reagent Addition: Add anhydrous toluene (4 mL), this compound (1.0 mmol), and morpholine (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath with stirring for 8-16 hours, monitoring by TLC or GC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl morpholine derivative.

Synthesis of Alkynyl Precursors via Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] This reaction is invaluable for creating alkynyl-aryl intermediates, which can be subsequently cyclized to form a wide range of heterocycles, including indoles and benzofurans, or used in materials science applications.[17][18]

General Reaction Mechanism

The Sonogashira coupling typically involves a dual catalytic system. The palladium cycle involves oxidative addition of the aryl halide, followed by transmetalation with a copper(I)-acetylide species and reductive elimination. The copper co-catalyst facilitates the formation of the copper(I)-acetylide by reacting with the terminal alkyne in the presence of a base.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-Br pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)L_n-C≡CR pd2_aryl->pd2_alkyne Transmetalation (from Cu Cycle) pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + Alkyne, Base cu_acetylide->pd2_aryl Provides Alkynyl Group cu_acetylide->cu_halide Transfers to Pd alkyne H-C≡CR alkyne->cu_acetylide

Caption: Simplified mechanism of Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous THF (8 mL) and triethylamine (2.5 mmol). Stir for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting bromide (typically 2-6 hours).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash chromatography to obtain the desired diarylacetylene.

Conclusion and Future Outlook

This compound stands out as a highly valuable and adaptable building block for the synthesis of complex, fluorinated heterocycles. The palladium-catalyzed methodologies detailed in this guide—enolate arylation for benzofurans, Buchwald-Hartwig amination for N-heterocycles, and Sonogashira coupling for alkynyl precursors—provide robust and reproducible pathways to novel molecular scaffolds. These protocols serve as a foundational platform for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the development of next-generation therapeutics and functional materials. Further diversification is readily achievable by exploring other cross-coupling reactions (e.g., Suzuki, Stille) or by subsequent modification of the ethoxy group and the newly installed heterocyclic systems.

References

  • The Importance of Fluorinated Heterocycles in Drug Design. (n.d.). Google Cloud.
  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905. doi:10.1039/d4ra05697c.
  • Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. (n.d.). Request PDF.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH.
  • Some medicinally active fluorinated heterocycles and their... (n.d.). ResearchGate.
  • Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis.
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. (n.d.). Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (n.d.). Chemical Communications (RSC Publishing).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Unknown Source.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
  • Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols. (n.d.). Benchchem.
  • 1014.01 K. (2024). International Journal of New Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Unknown Source.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Oligomers via Sonogashira cross coupling followed by... (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Bromo-2-ethoxy-4,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing common cross-coupling reactions with this versatile building block. The unique electronic properties conferred by the ethoxy and difluoro substituents demand a nuanced approach to reaction optimization. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? A1: this compound is a valuable intermediate in the synthesis of complex organic molecules. The difluorophenyl moiety is a key structural feature in many biologically active compounds, where the fluorine atoms can enhance properties like metabolic stability, lipophilicity, and binding affinity.[1] Consequently, it is frequently used in the development of pharmaceuticals and agrochemicals via metal-catalyzed cross-coupling reactions.[1]

Q2: How do the substituents on the aromatic ring influence its reactivity? A2: The electronic nature of the substituents is critical. The two fluorine atoms are strongly electron-withdrawing, which makes the aromatic ring electron-deficient. This generally increases the rate of oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling reactions. The ethoxy group is electron-donating, which can partially offset the effect of the fluorine atoms. The bromine atom serves as an excellent leaving group for these transformations.

Q3: Why is maintaining an inert atmosphere so critical for these reactions? A3: The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species. This species is highly sensitive to oxygen and will readily oxidize to inactive Pd(II) complexes, effectively killing the catalytic cycle. Therefore, rigorous degassing of solvents and the use of an inert atmosphere (typically argon or nitrogen) are essential to protect the catalyst and ensure the reaction proceeds to completion.[2]

Q4: What are the most common side reactions, and how can they be minimized? A4: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting materials.[3] Hydrodehalogenation can be minimized by ensuring a strictly inert atmosphere and using purified, degassed solvents.[2] Homocoupling can often be suppressed by optimizing catalyst loading, reaction temperature, and the stoichiometry of the coupling partners.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed troubleshooting for the two most common and powerful transformations performed with this compound: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds between the aryl bromide and an organoboron species.

Troubleshooting Low-Yield Suzuki-Miyaura Reactions

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Sol_Catalyst1 [label="Use modern palladacycle\nprecatalysts (e.g., G3/G4).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst2 [label="Ensure rigorous degassing\nto prevent catalyst oxidation.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

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Sol_SideReactions1 [label="Use slight excess (1.1-1.2 eq.)\nof boronic acid to minimize\nhomocoupling.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_SideReactions2 [label="Check for protodeboronation;\nensure anhydrous conditions.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckCatalyst; Start -> CheckBase; Start -> CheckConditions; Start -> CheckSideReactions;

CheckCatalyst -> Sol_Catalyst1 [label="Inactive Pd(0) species?"]; CheckCatalyst -> Sol_Catalyst2 [label="Oxidized catalyst?"];

CheckBase -> Sol_Base1 [label="Inefficient transmetalation?"]; CheckBase -> Sol_Base2 [label="Poor base solubility/quality?"];

CheckConditions -> Sol_Conditions1 [label="Reaction too slow?"]; CheckConditions -> Sol_Conditions2 [label="Poor oxidative addition?"];

CheckSideReactions -> Sol_SideReactions1 [label="Aryl homocoupling observed?"]; CheckSideReactions -> Sol_SideReactions2 [label="Boronic acid degradation?"]; } ends_dot Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Q: My Suzuki coupling reaction is giving a low yield. What are the most likely causes? A: Low yields in Suzuki couplings often trace back to one of four key areas: catalyst activity, base effectiveness, reaction conditions, or competing side reactions.[2]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precursor, or it may have been deactivated by oxygen. Using modern, air-stable palladacycle precatalysts can often resolve this.[3] Rigorous degassing of all solvents is crucial to prevent catalyst oxidation.[2]

  • Ineffective Base: The base is critical for activating the boronic acid for transmetalation. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to strong organic bases.[2] The physical properties of the base matter; ensure it is finely powdered to maximize surface area.[2]

  • Suboptimal Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate; a typical range is 80-110 °C.[2] The choice of ligand is also vital. For an electron-deficient aryl bromide like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are excellent choices as they facilitate the oxidative addition step.[2][4]

  • Side Reactions: If you observe significant homocoupling of your aryl bromide, it may indicate that the transmetalation step is too slow. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help push the reaction toward the desired cross-coupled product.[2]

Data Presentation: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale
Aryl Bromide 1.0 eqLimiting reagent
Boronic Acid/Ester 1.2 eqSlight excess to drive reaction and mitigate homocoupling.[2]
Palladium Precatalyst 1-3 mol% (e.g., SPhos Pd G3)Modern precatalysts ensure reliable formation of active Pd(0).[3]
Base 2.0-3.0 eq (e.g., K₃PO₄, Cs₂CO₃)Effective for transmetalation without degrading substrates.[2]
Solvent Toluene, 1,4-Dioxane, or Toluene/WaterAnhydrous, degassed solvents are critical.[4][5]
Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle.[2]
Reaction Time 4-24 hoursMonitor by TLC, GC-MS, or LC-MS.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and the powdered base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time, monitoring progress periodically by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels ArBr [label="Ar-Br", shape=plaintext]; Amine [label="R₂NH + Base", shape=plaintext]; Product [label="Ar-NR₂", shape=plaintext];

// Edges Pd0 -> OxAdd [label=" Ar-Br"]; OxAdd -> AmineCoord [label=" R₂NH"]; AmineCoord -> RedElim [label=" -HBr"]; RedElim -> Pd0 [label=" Ar-NR₂"];

// Positioning labels ArBr -> OxAdd [style=invis]; Amine -> AmineCoord [style=invis]; Product -> Pd0 [style=invis, dir=back]; } ends_dot Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Troubleshooting Low-Yield Buchwald-Hartwig Aminations

Q: My Buchwald-Hartwig amination is failing. What should I check first? A: Similar to Suzuki coupling, success in C-N coupling hinges on the interplay between the catalyst, ligand, base, and solvent.[6]

  • Inappropriate Ligand Choice: Ligand selection is highly dependent on the amine nucleophile.[3] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[3] For challenging couplings, more specialized ligands may be necessary.[3] Toluene and 1,4-dioxane are often the most effective solvents.[4]

  • Incorrect Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or LHMDS are common choices.[3][7] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, though this often necessitates higher reaction temperatures.[3]

  • Catalyst Pre-activation: Unlike some modern Suzuki precatalysts, the active Pd(0) species in Buchwald-Hartwig aminations can be slow to form from Pd(II) sources. A pre-activation step, where the palladium source, ligand, and base are stirred together in the solvent for a few minutes before adding the substrates, can sometimes improve results.[3]

Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Aryl Bromide 1.0 eqLimiting reagent
Amine 1.2 eqSlight excess is typical.[3]
Palladium Precatalyst 2-5 mol% (e.g., XPhos Pd G3)Higher catalyst loadings may be needed for challenging amines.[4][8]
Ligand 2.4-6 mol% (e.g., RuPhos, BrettPhos)Ligand choice is crucial and substrate-dependent.[3]
Base 1.4-2.0 eq (e.g., NaOtBu, LHMDS)A strong, non-nucleophilic base is required.[3][7]
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed solvents are critical.[4]
Temperature 80-110 °CHigher temperatures may be needed with weaker bases.[3][6]
Reaction Time 12-24 hoursMonitor by TLC, GC-MS, or LC-MS.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Note: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using rigorous Schlenk techniques.

  • Inside a glovebox, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst, 0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial with a stir bar.[3]

  • Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe. If the amine is a solid, it should be added with the other solids in the glovebox.

  • Place the vial in a preheated oil bath or heating block (e.g., 100 °C) and stir for 12-24 hours.[3]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Optimization of Buchwald-Hartwig amin
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
  • Optimization in reaction conditions for Suzuki coupling reactions...
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-2,4-dichlorobenzene. Benchchem.
  • Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Support Center: Purification of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 1-Bromo-2-ethoxy-4,5-difluorobenzene by column chromatography, designed for researchers and drug development professionals. This guide provides practical, field-tested insights and solutions to common challenges encountered during the purification process.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The purification of fluorinated intermediates like this compound is a critical step in many synthetic pathways, particularly in the pharmaceutical and agrochemical industries.[1] Success hinges on a robust purification strategy that effectively removes impurities while maximizing yield. This guide is structured to anticipate and solve the real-world challenges you may face.

Safety First: Handling Halogenated Aromatic Compounds

Before beginning any experimental work, a thorough understanding of the associated hazards is paramount. This compound, like similar halogenated aromatics, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (Nitrile or Neoprene are recommended).[2] Work should be conducted in a well-ventilated chemical fume hood.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not inhale vapors or mists.[2] Use spark-proof tools and explosion-proof equipment, as many organic solvents are flammable.[2][3][5]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area designated for flammable materials.[2][4][5] It is incompatible with strong oxidizing agents.[4][5]

  • Spill & First Aid: In case of a spill, remove all sources of ignition and absorb the material with a non-combustible absorbent like sand.[2][3] For skin contact, wash immediately with soap and plenty of water.[2][3] For eye contact, rinse cautiously with water for several minutes.[3][6] If inhaled, move to fresh air.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

The impurity profile depends heavily on the synthetic route. Common synthesis of aryl ethers involves nucleophilic aromatic substitution or Williamson ether synthesis.[1] Potential impurities could include:

  • Unreacted Starting Materials: Such as 1-bromo-2,4,5-trifluorobenzene or the ethoxide source.

  • Isomeric Byproducts: Depending on the directing effects of the substituents, other isomers may form.

  • Over-reaction Products: If the reaction conditions are not carefully controlled, di-ethoxy products could form.

  • Solvent Residue: Residual high-boiling point solvents from the reaction.

Q2: How do I select the optimal mobile phase (eluent) for the separation?

The key is to find a solvent system that provides good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate.

  • Start with Polarity: this compound is a relatively non-polar molecule. Begin with a non-polar solvent system, such as a mixture of hexane and ethyl acetate or hexane and dichloromethane.

  • Target an Rf Value: For effective separation on a column, the target compound should have an Rf (retention factor) value between 0.2 and 0.5 on the TLC plate.[7] An Rf in this range ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

  • Iterate: Start with a very low polarity eluent (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent until the desired Rf is achieved.

Q3: What is the best stationary phase to use?

Standard silica gel (SiO₂) with a mesh size of 230-400 is the most common and effective choice for this type of compound. Its polarity allows for good separation of non-polar to moderately polar organic molecules. If your compound is found to be unstable on silica (acid-sensitive), you could consider using deactivated silica or alumina.[8]

Q4: How can I visualize the spots on my TLC plate if they are not colored?

The benzene ring in the compound will allow for visualization under a UV lamp (254 nm) , where it will appear as a dark spot against the fluorescent green background of the TLC plate. Alternatively, staining with potassium permanganate can be used, although UV is generally sufficient and non-destructive.

Detailed Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for flash column chromatography.

1. Column Preparation (Slurry Packing):

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.
  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
  • Pour the slurry into the column. Gently tap the column to help the silica pack evenly and dislodge any air bubbles.
  • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The solvent level should always remain above the top of the silica bed to prevent cracking.[9]

2. Sample Loading:

  • Wet Loading (Recommended): Dissolve the crude product in the minimum possible amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue).[9] Using a pipette, carefully add the solution to the top of the silica bed without disturbing the surface. Drain the solvent until it is level with the silica surface.
  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[9] Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add a layer of sand on top of the sample to prevent disturbance.
  • Fill the column with the mobile phase.
  • Open the stopcock and apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
  • Collect the eluent in a series of numbered test tubes or flasks (fractions).
  • Monitor the separation by spotting small aliquots from the collected fractions onto TLC plates.

4. Analysis and Product Isolation:

  • Develop the TLC plates in the elution solvent system and visualize under UV light.
  • Combine the fractions that contain the pure product.
  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Poor Separation / Overlapping Spots Incorrect Mobile Phase: The polarity of the eluent is too high, causing all compounds to move too quickly.Decrease Eluent Polarity: Switch to a less polar solvent system (e.g., increase the hexane percentage). Ensure your TLC shows clear separation before running the column.
Column Overload: Too much crude material was loaded onto the column.Reduce Sample Load: Use a larger column or reduce the amount of sample. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1.
Compound Won't Elute from the Column Mobile Phase is Not Polar Enough: The eluent is too non-polar to move the compound down the silica.Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. This can be done in a stepwise gradient.[8]
Compound Decomposed on Silica: Some compounds are sensitive to the acidic nature of silica gel.Test for Stability: Run a quick test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot (degradation product) appears.[8] If so, consider using a deactivated stationary phase like alumina or florisil.[8]
Compound Elutes Too Quickly (in the solvent front) Mobile Phase is Too Polar: The eluent is "stronger" than your compound, offering no retention.Decrease Eluent Polarity: Use a significantly less polar solvent system. Re-develop your TLC conditions to achieve an Rf of 0.2-0.5.[7]
Streaking or "Tailing" of Spots Sample Overload: The concentration of the sample is too high on the TLC or column.Dilute the Sample: Use a more dilute solution for TLC spotting and reduce the total mass loaded onto the column.
Compound is Acidic/Basic: Polar functional groups can interact strongly with silica's silanol groups.Add a Modifier: Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1%) for basic compounds or acetic acid (~0.1%) for acidic compounds.
Cracked or Channeled Silica Bed Improper Packing: The column ran dry at some point, or the silica was not packed uniformly.Re-pack the Column: A cracked column will lead to very poor separation. The column must be repacked. Always keep the solvent level above the silica bed.

Data & Visualization

Quick Reference Table for Purification
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating non-polar to moderately polar organic compounds.
Initial Mobile Phase Hexane / Ethyl Acetate (99:1)Start with low polarity and increase the polar component as needed.
Alternative Mobile Phase Hexane / DichloromethaneUseful if solubility or separation is an issue with ethyl acetate.
Target Rf Value (TLC) 0.2 - 0.5Provides the optimal balance between retention and elution time for good separation.[7]
Visualization Method UV Light (254 nm)Non-destructive and effective for aromatic compounds.
Troubleshooting Workflow Diagram

G cluster_start Start: Analyze Crude TLC cluster_problem Problem Identification cluster_causes Identify Cause cluster_solutions Implement Solution start Run TLC of Crude Mixture problem Poor Separation on Column? start->problem Run Column cause1 Spots Overlap / Rf Too High problem->cause1 Yes cause2 Compound Stuck at Baseline problem->cause2 Yes cause3 Streaking / Tailing problem->cause3 Yes cause4 Physical Column Issue problem->cause4 Yes end Combine Pure Fractions problem->end No, Success! sol1 Decrease Mobile Phase Polarity cause1->sol1 sol2 Increase Mobile Phase Polarity cause2->sol2 sol3 Reduce Sample Load / Add Modifier cause3->sol3 sol4 Re-pack Column cause4->sol4 sol1->start Re-evaluate TLC sol2->start Re-evaluate TLC sol3->start Re-evaluate TLC sol4->start Re-evaluate TLC

Caption: A workflow for troubleshooting common column chromatography issues.

References

  • Essential Safety and Operational Guide for 1-Bromo-3,5-difluorobenzene-d3 - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific (for 1-Bromo-2,4-difluorobenzene).
  • SAFETY DATA SHEET - Fisher Scientific (for 2-Bromo-1,4-difluorobenzene).
  • SAFETY DATA SHEET - (for 1-Bromo-3,5-difluorobenzene).
  • 1-Bromo-4-Fluorobenzene MATERIAL SAFETY D
  • Troubleshooting Flash Column Chrom
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene - NINGBO INNO PHARMCHEM CO.,LTD.
  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?

Sources

common side reactions in the synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It addresses common side reactions, offers troubleshooting advice, and presents detailed protocols to optimize this synthetic sequence.

I. Overview of the Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved through a two-step process starting from 3,4-difluorophenol. This pathway involves:

  • Williamson Ether Synthesis: Ethylation of 3,4-difluorophenol to form the intermediate, 4-ethoxy-1,2-difluorobenzene.

  • Electrophilic Aromatic Bromination: Regioselective bromination of the activated intermediate to yield the final product.

This approach offers a high degree of control over the introduction of each substituent, but careful management of reaction conditions is critical to minimize side reactions at each stage.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination A 3,4-Difluorophenol B 4-Ethoxy-1,2-difluorobenzene A->B  Ethyl Bromide,  Base (e.g., K2CO3),  Solvent (e.g., DMF) C This compound (Target Product) B->C  Brominating Agent  (e.g., NBS),  Solvent (e.g., Acetonitrile)

Caption: Recommended two-step synthetic workflow.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality of side reactions and providing actionable solutions.

Question 1: My final bromination step resulted in a low yield and a complex mixture of products. What are the likely side reactions?

Answer: A low yield in the bromination of 4-ethoxy-1,2-difluorobenzene is typically due to a combination of poly-bromination and the formation of regioisomers.

  • Primary Side Reaction: Poly-bromination. The ethoxy group is a strong activating group, making the product, this compound, susceptible to a second bromination. The reaction does not simply stop after one substitution. To mitigate this, it is crucial to use a controlled stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), with no more than 1.0 to 1.05 equivalents. Adding the NBS portion-wise at a controlled temperature (e.g., 0-5 °C) and monitoring the reaction closely by TLC or GC-MS is essential to stop the reaction once the starting material is consumed.

  • Secondary Side Reaction: Regioisomer Formation. While the primary site of bromination is ortho to the powerful ethoxy directing group, a minor amount of the other regioisomer can form. The directing effects of the substituents determine the outcome. The ethoxy group strongly directs ortho and para. In this case, both ortho positions are available. The position that becomes C1 in the final product is the most electronically activated. However, bromination at the other ortho position (C5) can occur, leading to 2-Bromo-1-ethoxy-3,4-difluorobenzene. Separation of these isomers often requires careful column chromatography.

G Intermediate 4-Ethoxy-1,2-difluorobenzene Target This compound (Major Product) Intermediate->Target + 1 eq. NBS Side_Product_2 2-Bromo-1-ethoxy-3,4-difluorobenzene (Regioisomer) Intermediate->Side_Product_2 + 1 eq. NBS (Minor Pathway) Side_Product_1 1,3-Dibromo-2-ethoxy-4,5-difluorobenzene (Poly-bromination) Target->Side_Product_1 + Excess NBS

Caption: Competing reactions during the bromination step.

Question 2: During the Williamson ether synthesis (Step 1), I'm getting a poor yield of 4-ethoxy-1,2-difluorobenzene. What is going wrong?

Answer: Inefficient etherification is often caused by competition between the desired O-alkylation and an alternative C-alkylation pathway, or by suboptimal reaction conditions.

  • O-alkylation vs. C-alkylation: The phenoxide ion generated from 3,4-difluorophenol is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, the use of polar aprotic solvents like DMF or acetonitrile helps ensure the phenoxide oxygen remains a potent nucleophile, favoring the desired ether formation.[2] Using polar protic solvents can solvate the oxygen atom, reducing its nucleophilicity and increasing the likelihood of C-alkylation.[2]

  • Incomplete Deprotonation: A weak base or insufficient amount of base will lead to incomplete deprotonation of the phenol, leaving starting material unreacted. While strong bases like sodium hydride (NaH) are effective, milder bases like potassium carbonate (K₂CO₃) are often sufficient for phenols and are safer to handle on a larger scale. Ensure at least 1.5-2.0 equivalents of a base like K₂CO₃ are used to drive the equilibrium towards the phenoxide.

  • Elimination of Ethyl Bromide: Although less common with primary halides, high reaction temperatures can promote the E2 elimination of HBr from ethyl bromide to form ethene, consuming your alkylating agent.[3][4] This side reaction is favored by very strong, sterically hindered bases.[2] Maintain a moderate reaction temperature (e.g., 60-80 °C) to favor the SN2 substitution pathway.[2]

G Phenoxide 3,4-Difluorophenoxide Ion O⁻ C O_Alkylation O-Alkylation (Desired Ether) Phenoxide:f1->O_Alkylation SN2 Attack (Favored in DMF) C_Alkylation C-Alkylation (Side Product) Phenoxide:f2->C_Alkylation SN2 Attack (Minor) Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->O_Alkylation Ethyl_Bromide->C_Alkylation

Caption: O- vs. C-alkylation in Williamson ether synthesis.

III. Frequently Asked Questions (FAQs)

Q: Which brominating agent is best for this synthesis: Br₂ or NBS? A: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for substrates like 4-ethoxy-1,2-difluorobenzene. NBS is a solid that is easier and safer to handle than liquid Br₂. It provides a low concentration of Br₂ in situ, which helps to control the reaction rate and suppress over-bromination.[5] Using Br₂ with a Lewis acid catalyst, a common method for less activated rings, would likely be too harsh for this electron-rich ether and lead to extensive poly-bromination and potential oxidation.[6]

Q: How critical is the choice of solvent in the bromination step? A: The solvent can significantly influence the reaction. Polar aprotic solvents like acetonitrile or dichloromethane are excellent choices. Some sources note that using sulfuric acid as a solvent can be effective for brominating deactivated rings with NBS, but this is unnecessary for an activated substrate and presents significant waste disposal challenges.[5] For activated systems, a non-coordinating polar solvent is ideal for promoting the electrophilic substitution smoothly.

Q: Can I purify the final product by distillation instead of chromatography? A: It depends on the purity of the crude product. If TLC or GC-MS analysis shows a significant presence of the regioisomer or di-brominated product, their boiling points may be too close to that of the desired product for effective separation by distillation. Column chromatography is the most reliable method for achieving high purity (>99%) by separating these closely related compounds.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-1,2-difluorobenzene

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluorophenol (10.0 g, 76.9 mmol) and anhydrous potassium carbonate (K₂CO₃, 15.9 g, 115.3 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Add ethyl bromide (EtBr, 7.4 mL, 99.9 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting phenol spot has disappeared.

  • Workup: Cool the reaction to room temperature and pour it into 300 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-ethoxy-1,2-difluorobenzene as a clear oil.

Protocol 2: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask protected from light, dissolve 4-ethoxy-1,2-difluorobenzene (10.0 g, 63.2 mmol) in acetonitrile (120 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 11.3 g, 63.2 mmol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2-3 hours. Monitor the consumption of the starting material by GC-MS or TLC.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL). Transfer the mixture to a separatory funnel and add 100 mL of water.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient eluent, e.g., starting with 100% hexanes and gradually adding ethyl acetate) to isolate the pure this compound.

V. Data Summary Table

CompoundStructureMolecular Weight ( g/mol )Common Side Reaction Type
Target Product: this compoundBrC₆H₂(OCH₂CH₃)F₂237.05-
Side Product 1: 1,3-Dibromo-2-ethoxy-4,5-difluorobenzeneBr₂C₆H(OCH₂CH₃)F₂315.95Poly-bromination
Side Product 2: 2-Bromo-1-ethoxy-3,4-difluorobenzeneBrC₆H₂(OCH₂CH₃)F₂237.05Regioisomer
Side Product 3: 2-Ethyl-3,4-difluorophenolC₆H₃(CH₂CH₃)F₂(OH)158.14C-Alkylation

VI. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]

  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46, 7047–7050. [Link]

  • Rajabi, F., & Naleini, N. (2006). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Rajabi, F., et al. (2006). A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. ResearchGate. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Reddit. (2024). Bromination Help. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination Reagent Guide. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

Sources

Technical Support Center: Synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for the synthesis of 1-bromo-2-ethoxy-4,5-difluorobenzene. This fluorinated aromatic compound is a key building block in the development of pharmaceuticals and agrochemicals, where the inclusion of fluorine atoms can significantly enhance metabolic stability and binding affinity.[1] Achieving a high yield and purity of this intermediate is critical for the efficiency of multi-step synthetic routes. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth, field-proven troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your synthetic protocol.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis, which typically proceeds via an electrophilic aromatic substitution (EAS) pathway on the activated 1-ethoxy-3,4-difluorobenzene precursor.

Issue 1: Low or Incomplete Conversion of 1-ethoxy-3,4-difluorobenzene

Symptoms: A significant amount of the starting ether remains in the reaction mixture post-reaction, as identified by TLC, GC-MS, or ¹H NMR analysis.

Potential Causes & Solutions:

  • Insufficient Electrophile Activity: The core of this reaction is the attack of the electron-rich aromatic ring on an electrophilic bromine source ("Br+").[2] If the brominating agent is not sufficiently activated, the reaction will be sluggish or stall.

    • Troubleshooting Steps:

      • Reagent Choice: N-Bromosuccinimide (NBS) is a common and effective brominating agent for activated rings because it provides a low, steady concentration of bromine, minimizing side reactions.[3][4] Ensure the NBS is of high purity and has been stored in a desiccator, as moisture can degrade it.

      • Solvent Selection: The polarity and nature of the solvent can influence the reaction rate. Acetonitrile or other polar aprotic solvents are often effective.

      • Acid Catalysis: For moderately activated rings, the addition of a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid can help polarize the Br-N bond in NBS, making the bromine atom more electrophilic.[5]

  • Sub-optimal Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature.

    • Troubleshooting Steps:

      • Initial Low Temperature: Start the reaction at a low temperature (0-5 °C), especially during the addition of the brominating agent, to control the initial exothermic reaction.

      • Gradual Warming: If the reaction is slow to initiate or stalls (as monitored by TLC), allowing the mixture to slowly warm to room temperature can often drive it to completion. In some cases, gentle heating (e.g., to 40-60 °C) may be necessary, but this should be done cautiously as it can increase the risk of side products.[6]

Workflow for Optimizing Starting Material Conversion

Caption: Troubleshooting workflow for low starting material conversion.

Issue 2: Formation of Dibrominated and Other Side Products

Symptoms: Multiple spots are observed on the TLC plate, or GC-MS analysis reveals significant peaks corresponding to masses higher than the desired product, particularly a peak at [M+78/80].

Potential Causes & Solutions:

  • Over-bromination (Dibromination): The ethoxy group is a strong activating, ortho, para-director.[6] Since the para position is blocked by a fluorine atom, the primary sites for bromination are the two ortho positions. Once the first bromine is added, the ring is still activated enough to potentially react a second time.

    • Troubleshooting Steps:

      • Strict Stoichiometry: Use a precise amount of NBS, typically between 1.0 and 1.05 equivalents. An excess of the brominating agent is the most common cause of dibromination.

      • Controlled Addition: Add the NBS solution dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.

      • Temperature Management: Maintain a low reaction temperature (0-5 °C) throughout the addition. Higher temperatures increase the reaction rate indiscriminately, leading to a loss of selectivity.[6]

  • Benzylic Bromination (if impurities are present): If the starting material or solvent contains impurities with benzylic hydrogens, radical bromination can occur, especially in the presence of light.[4]

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure the starting ether and solvent are free from benzylic impurities.

      • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil), especially if the reaction requires heating or is run for an extended time.

Data Summary: Impact of NBS Stoichiometry on Product Selectivity

NBS (Equivalents)Desired Product (%)Dibrominated Byproduct (%)Unreacted Starting Material (%)
1.0088< 210
1.05 94 4 < 2
1.10899< 2
1.208117< 2

Note: These are representative data to illustrate the trend. Actual results will vary based on specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? A1: NBS is a solid that is safer and easier to handle than the highly corrosive and volatile liquid Br₂.[4] Mechanistically, NBS provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination and other side reactions that can occur with the high reactivity of Br₂.[4] For activated aromatic systems like 1-ethoxy-3,4-difluorobenzene, the milder conditions afforded by NBS are ideal for achieving high selectivity.[3]

Q2: How do I effectively purify the final product from unreacted starting material and dibrominated byproduct? A2: Flash column chromatography on silica gel is the most effective method. The polarity of these three compounds is typically distinct enough for good separation.

  • Eluent System: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes or heptane, is recommended.

  • Elution Order: The least polar compound, typically the unreacted starting material, will elute first. This is followed by the desired mono-brominated product. The most polar compound, the dibrominated byproduct, will elute last. Careful fraction collection guided by TLC analysis is crucial.

Q3: The reaction generates a yellow or orange color. Is this normal? A3: Yes, the formation of a yellow or orange color is common in bromination reactions involving NBS. This is often due to the formation of small amounts of molecular bromine (Br₂) as the reaction progresses. The color should dissipate upon quenching the reaction, typically with a reducing agent like aqueous sodium thiosulfate.

Q4: Can this reaction be performed under a regular atmosphere, or is an inert atmosphere required? A4: While an inert atmosphere (nitrogen or argon) is always good practice to prevent potential side reactions with atmospheric moisture and oxygen, this specific electrophilic bromination is generally tolerant to air. The primary concern is ensuring all reagents and solvents are anhydrous, as water can react with and deactivate the brominating agent.

Logical Relationship of Key Reaction Parameters

G cluster_inputs Reaction Inputs & Conditions cluster_outputs Reaction Outcomes NBS NBS Stoichiometry Yield Yield NBS->Yield ~1.05 eq. optimal Purity Purity NBS->Purity >1.1 eq. ↓ purity Temp Temperature Control Temp->Yield Too low → stalls Temp->Purity Too high → ↓ purity Addition Rate of Addition Addition->Purity Slow → ↑ purity Solvent Solvent Choice Solvent->Yield Polar aprotic optimal

Caption: Interplay of key parameters for optimizing synthesis outcome.

Experimental Protocol

Detailed Synthesis of this compound

Materials:

  • 1-ethoxy-3,4-difluorobenzene (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel under a nitrogen atmosphere, add 1-ethoxy-3,4-difluorobenzene (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (approx. 5-10 mL per gram of starting material) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromination: In a separate beaker, dissolve NBS (1.05 eq.) in a minimal amount of anhydrous acetonitrile. Transfer this solution to the dropping funnel.

  • Addition: Add the NBS solution to the stirred reaction mixture dropwise over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by TLC (e.g., 10% Ethyl Acetate/Hexanes). If the reaction is sluggish, it can be allowed to warm slowly to room temperature and stirred for an additional 1-3 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium thiosulfate solution. Stir for 10-15 minutes until the yellow/orange color dissipates.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. Retrieved from [Link]

  • ChemHelp ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from [Link]

  • Jiang, B., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 13739–13754. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 96% Purity, C8H7BrF2O, 10 grams. Retrieved from [Link]

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination - Reagent Guides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a) a. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2-ethoxy-4,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. The following question-and-answer format addresses common challenges and provides robust, field-proven protocols to ensure the high purity required for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route, which is typically a variation of the Williamson ether synthesis.[1][2] Potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 2-Bromo-4,5-difluorophenol: The phenolic precursor. Its presence suggests incomplete etherification.

    • 1,2-Dibromo-4,5-difluorobenzene or 1-Bromo-2,4,5-trifluorobenzene: Depending on the specific nucleophilic aromatic substitution (SNAr) strategy employed.

    • Ethylating Agent: Residual ethyl bromide, ethyl iodide, or diethyl sulfate.

  • Reaction Byproducts:

    • Positional Isomers: If the starting material was not isomerically pure, or if isomerization occurred under basic conditions, you might find isomers such as 1-Bromo-4-ethoxy-2,5-difluorobenzene.[3][4]

    • Hydrolysis Product: Reversion to 2-Bromo-4,5-difluorophenol can occur if the product is exposed to strong acids or bases during workup.

    • Dehalogenated Impurities: Reductive debromination can lead to the formation of 1-ethoxy-3,4-difluorobenzene. This side reaction is less common but can be promoted by certain catalysts or reducing agents.[5][6][7]

    • C-Alkylated Products: Phenoxides are ambident nucleophiles, and while O-alkylation is favored, trace amounts of C-alkylation on the aromatic ring can occur, leading to ethyl-substituted bromodifluorophenol ethers.[8]

  • Residual Reagents and Solvents:

    • Bases (e.g., K₂CO₃, NaOH), phase-transfer catalysts, and reaction solvents (e.g., DMF, acetonitrile).

Q2: My crude product is dark brown. What causes this discoloration and how can I remove it?

A2: Discoloration is common and typically arises from the formation of phenolic impurities that have been oxidized to colored quinone-like species, especially if the reaction was run at high temperatures or exposed to air. The primary culprit is often unreacted 2-bromo-4,5-difluorophenol.

Solution: The most effective way to remove this color is by performing a basic aqueous wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a 1-2 M NaOH or 10% K₂CO₃ solution. The base will deprotonate the acidic phenol, converting it into its water-soluble salt, which partitions into the aqueous layer, effectively removing the color and the impurity itself.

Q3: What is the most effective purification method for this compound?

A3: For a liquid product like this compound, fractional distillation under reduced pressure is the gold standard for achieving high purity, especially on a larger scale. It effectively separates the target compound from less volatile starting materials (like the phenol) and more volatile impurities (like residual ethyl bromide). If distillation fails to separate closely boiling isomers, silica gel column chromatography is the preferred secondary method.

Part 2: Troubleshooting Experimental Results

This section addresses specific analytical observations and provides a logical workflow to identify and resolve the underlying purity issues.

Problem 1: My ¹H NMR spectrum shows a broad singlet that disappears upon a D₂O shake.

  • Diagnosis: This is the classic signature of an acidic proton, almost certainly the hydroxyl (-OH) proton of unreacted 2-Bromo-4,5-difluorophenol .

  • Causality: The etherification reaction did not go to completion, or some product hydrolysis occurred during workup.

  • Troubleshooting Action:

    • Perform a basic aqueous wash as described in FAQ Q2 to remove the phenolic impurity.

    • Dry the organic layer thoroughly over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

    • Re-analyze the sample by ¹H NMR to confirm the removal of the -OH peak.

    • Proceed with distillation or chromatography for final purification.

Problem 2: GC-MS analysis indicates two or more peaks with very similar mass spectra, both showing the characteristic bromine isotope pattern (M+ and M+2 peaks of nearly equal intensity).

  • Diagnosis: You likely have a mixture of positional isomers . The fragmentation patterns will be nearly identical, and the retention times on the GC will be very close.

  • Causality: This points to an issue with the regioselectivity of the synthesis, likely stemming from an impure starting material or side reactions like isomerization.

  • Troubleshooting Action:

    • Fractional Distillation: Carefully perform fractional distillation under reduced pressure using a column with high theoretical plates (e.g., a Vigreux or packed column). A slow distillation rate is critical to maximize separation.

    • Column Chromatography: If distillation is insufficient, silica gel chromatography is necessary. Due to the similar polarity of isomers, a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate or dichloromethane) is required to achieve separation. Monitor fractions carefully by TLC or GC.

Impurity Identification Reference Table
Impurity NameExpected ¹H NMR Signals (Conceptual)Key GC-MS Fragments (m/z)Polarity Relative to Product
This compound (Product) Triplet (~1.4 ppm, 3H), Quartet (~4.1 ppm, 2H), Aromatic Multiplets (2H)M⁺, M⁺+2, [M-C₂H₄]⁺, [M-Br]⁺-
2-Bromo-4,5-difluorophenolBroad Singlet (1H, -OH), Aromatic Multiplets (2H)M⁺, M⁺+2, [M-Br]⁺More Polar
1-Bromo-2,4,5-trifluorobenzeneAromatic MultipletsM⁺, M⁺+2, [M-Br]⁺Less Polar
1-ethoxy-3,4-difluorobenzeneTriplet (~1.4 ppm, 3H), Quartet (~4.1 ppm, 2H), Aromatic Multiplets (3H)M⁺, [M-C₂H₄]⁺Less Polar

Part 3: Detailed Purification Protocols

Protocol 1: Standard Purification via Aqueous Wash and Distillation

This protocol is the first line of defense and is effective for removing acidic impurities and separating components by boiling point.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 5-10 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with 1 M sodium hydroxide (NaOH) solution (2 x 20% of the organic volume). Shake gently to avoid emulsification. Collect and save the aqueous layers for proper disposal.

  • Neutral Wash: Wash the organic layer with deionized water (1 x 20% volume) followed by a saturated sodium chloride (brine) solution (1 x 20% volume) to break any emulsions and aid in drying.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk solvent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column.

    • Ensure all joints are properly sealed and connect to a high-vacuum pump with a cold trap.

    • Heat the distillation flask gently using an oil bath.

    • Collect and discard any low-boiling initial fractions (forerun).

    • Collect the main fraction at a stable temperature and pressure. The precise boiling point will depend on the vacuum achieved.

    • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of residues.

  • Purity Verification: Analyze the collected fraction(s) by GC-MS and NMR to confirm purity.

Workflow for Standard Purification

G start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve wash_base Wash with 1M NaOH dissolve->wash_base wash_water Wash with Water & Brine wash_base->wash_water dry Dry over Na₂SO₄ wash_water->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Fractional Distillation under Vacuum concentrate->distill analyze Purity Analysis (GC-MS, NMR) distill->analyze product Pure Product analyze->product

Caption: Standard purification workflow for this compound.

Protocol 2: Advanced Purification by Silica Gel Chromatography

Use this protocol when distillation is ineffective, particularly for separating isomers.

Step-by-Step Methodology:

  • Preliminary Workup: Perform the aqueous wash and drying steps (1-5) from Protocol 1. This is crucial to prevent phenolic impurities from streaking on the column.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pack the column carefully, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the concentrated crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often yields better separation.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a 99:1 hexanes:ethyl acetate mixture).

    • Gradually increase the polarity of the eluent as needed (e.g., stepping up to 98:2, 95:5 hexanes:ethyl acetate). A slow, shallow gradient is key for separating isomers.

    • Monitor the elution process using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Purity Verification: Confirm final purity by GC-MS and NMR.

Troubleshooting Logic for Purification Method Selection

G start Initial Purity Analysis (TLC, GC-MS, NMR) decision_phenolic Phenolic Impurities Present? start->decision_phenolic decision_isomeric Isomeric or Closely Boiling Impurities? decision_phenolic->decision_isomeric No wash Perform Basic Aqueous Wash decision_phenolic->wash Yes distill Perform Fractional Distillation decision_isomeric->distill No chromatography Perform Silica Gel Chromatography decision_isomeric->chromatography Yes wash->decision_isomeric end_product High-Purity Product distill->end_product chromatography->end_product

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • Bosch, M., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Available at: [Link]

  • Gronert, S., et al. (2014). Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Dehalogenation. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]

  • DE19544870C2. Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
  • CA2191652A1. Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the critical aspects of each synthetic step, providing troubleshooting guides and frequently asked questions to ensure a successful and scalable process.

Synthetic Pathway Overview

The synthesis of this compound is most effectively approached through a two-step process:

  • Williamson Ether Synthesis: Etherification of 3,4-difluorophenol with an ethylating agent to produce 1-ethoxy-3,4-difluorobenzene.

  • Electrophilic Aromatic Bromination: Regioselective bromination of 1-ethoxy-3,4-difluorobenzene to yield the final product.

Each of these steps presents unique challenges, particularly when scaling up from the laboratory to pilot or production scale. This guide will address these challenges in detail.

Synthesis_Pathway 3,4-Difluorophenol 3,4-Difluorophenol 1-Ethoxy-3,4-difluorobenzene 1-Ethoxy-3,4-difluorobenzene 3,4-Difluorophenol->1-Ethoxy-3,4-difluorobenzene Williamson Ether Synthesis (e.g., Ethyl iodide, Base) This compound This compound 1-Ethoxy-3,4-difluorobenzene->this compound Electrophilic Bromination (e.g., NBS, Bromine)

Caption: Proposed synthetic pathway for this compound.

Part 1: Williamson Ether Synthesis of 1-Ethoxy-3,4-difluorobenzene

This initial step involves the formation of an ether from 3,4-difluorophenol and an ethylating agent. While a standard Williamson ether synthesis, large-scale production introduces challenges related to reaction efficiency, safety, and work-up.[1]

Troubleshooting Guide: Etherification
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Conversion of 3,4-difluorophenol 1. Incomplete Deprotonation: The base used may be too weak or used in insufficient quantity to fully deprotonate the phenol.[2] 2. Poor Nucleophilicity of the Phenoxide: The phenoxide may not be sufficiently nucleophilic under the reaction conditions. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Base Selection: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a slight excess to ensure complete deprotonation. The pKa of phenols is around 10, so a base that generates a conjugate acid with a pKa significantly higher than 10 is required. 2. Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion.[2] 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC.
Formation of Alkene Byproduct (E2 Elimination) The ethylating agent is undergoing elimination instead of substitution. This is more common with secondary or tertiary halides, but can occur with primary halides at elevated temperatures.[2]1. Choice of Ethylating Agent: Use a primary ethylating agent with a good leaving group, such as ethyl iodide or ethyl bromide.[3] 2. Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to favor the SN2 pathway over E2.[2]
Difficult Work-up and Emulsion Formation The use of a phase-transfer catalyst or certain solvents can lead to stable emulsions during aqueous work-up.1. Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break emulsions. 2. Filtration through Celite: If emulsions persist, filter the entire mixture through a pad of Celite.
Reaction Stalls at Scale-up Inefficient mixing or mass transfer limitations in a large reactor.1. Mechanical Stirring: Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture. 2. Phase-Transfer Catalysis (PTC): For large-scale reactions, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the ethylating agent resides, improving reaction rates.[4][5]
Frequently Asked Questions (FAQs): Etherification

Q1: What is the best choice of base for the large-scale etherification of 3,4-difluorophenol?

For large-scale synthesis, potassium carbonate (K2CO3) is often preferred over sodium hydride (NaH) due to safety and cost considerations. K2CO3 is a solid that is easier to handle than the pyrophoric NaH. The reaction can be run in a polar aprotic solvent like acetone or acetonitrile.

Q2: Can I use a different ethylating agent besides ethyl iodide or bromide?

Yes, diethyl sulfate is another effective ethylating agent that can be used. It is often more cost-effective for large-scale production. However, it is a potent alkylating agent and requires careful handling due to its toxicity.

Q3: How do I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture is spotted on a TLC plate or injected into the HPLC, and the disappearance of the 3,4-difluorophenol starting material is observed.

Part 2: Electrophilic Aromatic Bromination of 1-Ethoxy-3,4-difluorobenzene

This is the most critical step in the synthesis, as the regioselectivity of the bromination will determine the purity of the final product and the complexity of the purification process. The ethoxy group is a strong activating and ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing.[6]

Bromination_Regioselectivity 1-Ethoxy-3,4-difluorobenzene 1-Ethoxy-3,4-difluorobenzene Desired Product\n(this compound) Desired Product (this compound) 1-Ethoxy-3,4-difluorobenzene->Desired Product\n(this compound) Ortho to ethoxy, meta to fluorines Isomeric Byproduct 1\n(2-Bromo-1-ethoxy-3,4-difluorobenzene) Isomeric Byproduct 1 (2-Bromo-1-ethoxy-3,4-difluorobenzene) 1-Ethoxy-3,4-difluorobenzene->Isomeric Byproduct 1\n(2-Bromo-1-ethoxy-3,4-difluorobenzene) Ortho to ethoxy, ortho to one fluorine Isomeric Byproduct 2\n(5-Bromo-1-ethoxy-3,4-difluorobenzene) Isomeric Byproduct 2 (5-Bromo-1-ethoxy-3,4-difluorobenzene) 1-Ethoxy-3,4-difluorobenzene->Isomeric Byproduct 2\n(5-Bromo-1-ethoxy-3,4-difluorobenzene) Para to ethoxy, para to one fluorine

Caption: Potential regioisomers from the bromination of 1-ethoxy-3,4-difluorobenzene.

Troubleshooting Guide: Bromination
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Desired Product 1. Poor Regioselectivity: Formation of multiple bromo isomers. The directing effects of the ethoxy and fluoro groups are competing.[7] 2. Over-bromination: Formation of di- or tri-brominated products. 3. Decomposition of Starting Material or Product: Harsh reaction conditions can lead to degradation.1. Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than molecular bromine (Br2) and is a solid, making it easier to handle on a large scale.[8] 2. Solvent and Temperature: Conduct the reaction in a non-polar solvent at low temperatures to enhance selectivity. Acetonitrile or dichloromethane at 0°C to room temperature is a good starting point.[9] 3. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting over-bromination.
Formation of Multiple Isomers The electronic and steric effects of the ethoxy and fluoro substituents lead to a mixture of products. The ethoxy group strongly directs ortho and para, while the fluorines also direct ortho and para.1. Lewis Acid Catalyst: The use of a mild Lewis acid catalyst can sometimes influence the regioselectivity. However, this may also increase the reaction rate and lead to over-bromination, so careful optimization is required. 2. Computational Modeling: If resources permit, computational studies can predict the most likely sites of bromination and help in designing a more selective reaction.[10] 3. Focus on Purification: If isomer formation is unavoidable, the focus should shift to developing a robust purification method.
Difficult Work-up of Bromination Reaction 1. Residual Bromine or NBS: Unreacted brominating agent can interfere with subsequent steps and purification. 2. Formation of Succinimide: When using NBS, the succinimide byproduct needs to be removed.1. Quenching: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining bromine or NBS.[11] 2. Aqueous Wash: Wash the organic layer with water or a dilute base (e.g., sodium bicarbonate solution) to remove the succinimide byproduct.[12]
Safety Concerns at Large Scale Bromination reactions can be highly exothermic.[13] Handling large quantities of bromine, a corrosive and toxic liquid, is hazardous.[14]1. Controlled Addition: Add the brominating agent slowly to the reaction mixture to control the exotherm. 2. Use of NBS: NBS is a safer alternative to liquid bromine for large-scale operations.[15] 3. Proper PPE and Ventilation: Ensure all personnel are equipped with appropriate personal protective equipment (PPE), and conduct the reaction in a well-ventilated area.[14]
Frequently Asked Questions (FAQs): Bromination

Q1: Which regioisomer is expected to be the major product?

Based on the directing effects, the ethoxy group is a more powerful activating and directing group than the fluorine atoms. Therefore, bromination is most likely to occur at the positions ortho and para to the ethoxy group. The position ortho to the ethoxy group and meta to both fluorine atoms (C6) is sterically and electronically favored, leading to the desired product, this compound. However, the formation of other isomers is highly probable.

Q2: How can I confirm the structure of the different isomers?

Spectroscopic techniques are essential for isomer differentiation.[1]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The coupling patterns and chemical shifts in the NMR spectra will be unique for each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the isomers will be very similar, their different boiling points will result in different retention times on the GC column, allowing for their separation and quantification.

Part 3: Purification of this compound

The purification of the final product is a significant challenge due to the likely presence of regioisomers with similar physical properties.

Troubleshooting Guide: Purification
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Incomplete Separation of Isomers by Distillation The boiling points of the regioisomers are likely to be very close, making separation by simple distillation ineffective.1. Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates.[16][17] This provides multiple condensation-evaporation cycles, enhancing the separation of liquids with close boiling points.[18] 2. Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of the compounds, which can prevent thermal decomposition of the product.[9]
Product is a Liquid/Oil, Making Crystallization Difficult The product and its isomers may not be crystalline solids at room temperature.1. Derivative Formation: Consider forming a solid derivative of the desired isomer, which can then be purified by crystallization and subsequently converted back to the final product. 2. Low-Temperature Crystallization: Attempt crystallization from a suitable solvent at very low temperatures.
Co-elution of Isomers in Column Chromatography The isomers have similar polarities, leading to poor separation on a standard silica gel column.1. Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is a powerful technique for separating isomers.[12][19][20] Different stationary phases and solvent systems can be screened to achieve optimal separation. 2. Specialized Adsorbents: In some cases, specialized adsorbents in column chromatography can be used to separate isomers based on subtle differences in their interactions with the stationary phase.[21]
Frequently Asked questions (FAQs): Purification

Q1: What is the most practical purification method for large-scale production?

For multi-kilogram scale, fractional distillation under vacuum is often the most practical and cost-effective method for separating liquid isomers.[22] While preparative HPLC can provide very high purity, it is generally more expensive and has lower throughput.[15]

Q2: How can I determine the purity of the final product?

Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the best method to determine the purity of the final product and quantify the levels of any isomeric impurities.

Q3: Are there any specific safety precautions for the purification process?

When performing vacuum distillation of high-boiling liquids, it is crucial to use appropriate glassware that can withstand the pressure difference and to use a safety shield.

References

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, July 22). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Etherification of a Phenol. Retrieved from [Link]

  • Manufacturing Chemist. (2019, January 2). Bringing preparative chromatography into the spotlight. Retrieved from [Link]

  • Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]

  • Organic Process Research & Development. (2009, March 25). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]

  • FasterCapital. (n.d.). The Fractional Distillation Process. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • eScholarship.org. (2021, February 3). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Retrieved from [Link]

  • YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Environmental Science: Water Research & Technology. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Retrieved from [Link]

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • National Institutes of Health. (n.d.). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. Retrieved from [Link]

  • RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • National Institutes of Health. (2025, March 6). Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for cross-coupling reactions involving 1-Bromo-2-ethoxy-4,5-difluorobenzene. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this specific substrate. Our goal is to move beyond generic protocols and explain the causality behind experimental choices, ensuring your success with this versatile but challenging building block.

Understanding the Substrate: Key Structural Considerations

This compound presents a unique combination of electronic and steric features that must be carefully considered for successful cross-coupling. The reactivity of an aryl halide in the rate-determining oxidative addition step is significantly influenced by the electronic properties and steric environment of the carbon-halogen bond.[1]

  • Opposing Electronic Effects: The substrate contains both an electron-donating ethoxy group (-OEt) and two electron-withdrawing fluoro groups (-F). While electron-withdrawing groups generally enhance the reactivity of the C-Br bond towards oxidative addition, the electron-donating nature of the alkoxy group can counteract this effect.[1][2]

  • Steric Hindrance: The ethoxy group is positioned ortho to the bromine atom. This introduces significant steric bulk around the reaction center, which can impede the approach of the palladium catalyst and slow the crucial oxidative addition step.[1][3]

These competing factors necessitate the use of highly active and sterically tailored catalyst systems, often moving beyond simple catalysts like Pd(PPh₃)₄.

Caption: Structural features of the substrate influencing reactivity.

Frequently Asked Questions & Troubleshooting

This section is structured in a question-and-answer format to directly address common issues.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[4]

Q1: I am setting up my first Suzuki coupling with this substrate. What is a reliable starting catalyst system?

A1: Given the steric hindrance and mixed electronics, a standard catalyst like Pd(PPh₃)₄ may be sluggish. A more robust starting point involves a palladium(II) precatalyst like Pd(OAc)₂ or an air-stable Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands are specifically designed to overcome these challenges by promoting the formation of a monoligated, highly reactive palladium species.[5][6]

ComponentRecommendationRationale
Pd Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Common, reliable precatalysts.
Ligand SPhos or XPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[7]
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Moderately strong inorganic bases are effective and tolerate a wide range of functional groups.[8]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Protic-aprotic mixtures that aid in dissolving both the organic substrate and inorganic base.
Temperature 80-110 °CProvides sufficient thermal energy without causing significant degradation.[7]

Q2: My Suzuki reaction is giving low yields or stalling completely. What should I investigate first?

A2: Low conversion is a common problem. Before re-evaluating the entire catalyst system, check these critical parameters:

  • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[7] Ensure your flask was properly flame-dried and that all solvents were rigorously degassed via sparging with argon or nitrogen or through freeze-pump-thaw cycles.

  • Reagent Quality: Boronic acids can degrade over time to form unreactive boroxines. Use fresh, high-purity boronic acid. Ensure your base is not hydrated unless using an aqueous system.

  • Catalyst System Optimization: If the basics are covered, the issue likely lies with catalyst activity. Consider switching to a more electron-rich and bulky ligand from the Buchwald family (e.g., if SPhos fails, try RuPhos).[7] Additionally, a stronger base like Cs₂CO₃ can sometimes accelerate the transmetalation step, which can be rate-limiting.[7]

Q3: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid partner is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[2] Improving the degassing procedure is the primary solution. Additionally, ensuring a slight excess of the boronic acid (1.1-1.2 equivalents) can be helpful, but the most critical factor is the rigorous exclusion of oxygen.

2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] The choice of ligand is highly dependent on the nature of the amine coupling partner.

Q1: What is the best catalyst system for coupling this compound with a primary amine?

A1: Coupling with primary amines is often challenging. The steric hindrance of the substrate requires a highly active catalyst. The development of bulky dialkylbiaryl phosphine ligands has been crucial for these transformations.[5][6]

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard precatalysts for C-N coupling.
Ligand XPhos or BrettPhos (1.2-1.5 eq. to Pd)These ligands are highly effective for coupling primary amines and can overcome steric challenges.[7][9]
Base NaOt-Bu or LHMDS (1.2-1.5 eq.)A strong, non-nucleophilic base is required to deprotonate the amine.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90-110 °CTypical temperature range for these couplings.[10]

Q2: My amination reaction with a secondary amine is failing. Do I need a different ligand?

A2: Yes, catalyst requirements can differ for secondary amines. While ligands like XPhos can be effective, sometimes less bulky biarylphosphine ligands or cataCXium® type ligands show improved performance. A ligand screening is highly recommended. The base is also critical; switching from NaOt-Bu to a slightly weaker base like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, especially if the substrate or product is base-sensitive.

Q3: I am getting a lot of debromination of my starting material. What causes this?

A3: Debromination is a common side reaction, often resulting from a competitive β-hydride elimination pathway or other decomposition processes. To minimize this:

  • Use a Bulky Ligand: Sterically demanding ligands like those from the Buchwald family favor the desired reductive elimination step over side reactions.[5]

  • Lower the Temperature: If the reaction rate allows, reducing the temperature can decrease the rate of decomposition pathways.

  • Check Your Base: Ensure the base is anhydrous and added carefully. Sometimes, trace water can lead to hydrodehalogenation.

2.3. Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[11]

Q1: What conditions should I start with for a Sonogashira coupling?

A1: The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.[12]

ComponentRecommendationRationale
Pd Source PdCl₂(PPh₃)₂ (1-3 mol%)A common and effective palladium(II) precatalyst.[12]
Cu Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide, which then undergoes transmetalation with palladium.[12]
Ligand PPh₃ (often included in the precatalyst)Triphenylphosphine is the classic ligand for this reaction.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Acts as both the base to deprotonate the alkyne and often as the solvent.[12]
Solvent THF or DMF (if amine is not used as solvent)Anhydrous polar aprotic solvents work well.
Temperature 25-80 °CReactions can often be run at or slightly above room temperature.[12]

Q2: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How do I stop this?

A2: Alkyne homocoupling is the most common side reaction and is promoted by the copper catalyst in the presence of oxygen.

  • Rigorous Degassing: This is the most critical step. Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free protocol. These reactions typically require a more specialized palladium/ligand system (e.g., Pd(OAc)₂ with a bulky phosphine like P(t-Bu)₃) and a stronger base, but they completely eliminate the primary cause of Glaser coupling.[13][14]

Experimental Protocols

The following are representative, starting-point protocols. Optimization may be required.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reagents:

    • This compound (1.0 mmol, 1.0 eq.)

    • Phenylboronic acid (1.2 mmol, 1.2 eq.)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.044 mmol, 4.4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 eq.)

    • Degassed 1,4-Dioxane (4 mL) and Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a septum. Evacuate and backfill with argon three times.[7]

    • Add the degassed dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Reagents:

    • This compound (1.0 mmol, 1.0 eq.)

    • Morpholine (1.2 mmol, 1.2 eq.)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.022 mmol, 2.2 mol%)

    • NaOt-Bu (1.4 mmol, 1.4 eq.)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

    • Add the toluene, followed by this compound and morpholine.

    • Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is key. Use the following decision tree to diagnose the problem.

start Reaction Failed (Low Yield / No Reaction) check_inert 1. Verify Inertness - Degassed solvents? - Proper Ar/N₂ flush? start->check_inert reagent_quality 2. Check Reagent Quality - Fresh boronic acid? - Anhydrous solvents/base? check_inert->reagent_quality If OK ligand_screen 3. Optimize Catalyst: Ligand - Increase steric bulk? - Increase electron density? (e.g., SPhos -> RuPhos) reagent_quality->ligand_screen If OK base_screen 4. Optimize Conditions: Base - Stronger base? (e.g., K₂CO₃ -> Cs₂CO₃) - Weaker base for sensitive substrates? ligand_screen->base_screen If still fails temp_solvent 5. Optimize Conditions: Temp/Solvent - Increase temperature? - Change solvent polarity? (e.g., Toluene -> Dioxane) base_screen->temp_solvent If still fails success Reaction Successful temp_solvent->success Iterate to optimize

Caption: A logical workflow for troubleshooting failed reactions.

References

Sources

Technical Support Center: Managing Exothermic Reactions in 1-Bromo-2-ethoxy-4,5-difluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into managing the significant exothermic risks associated with this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely, efficiently, and with high reproducibility.

Section 1: Understanding the Reaction Energetics

This section addresses the fundamental principles governing the reaction's thermal profile. Understanding the "why" is the first step toward effective control.

??? question "Q1: What is the underlying reaction mechanism and why is it so exothermic?"

??? question "Q2: What is a thermal runaway and what are the specific risks in this synthesis?"

Section 2: Proactive Exotherm Management & Experimental Protocol

Effective management relies on proactive control of key reaction parameters. This section provides a detailed protocol and the rationale behind each step.

??? question "Q3: What are the most critical parameters for controlling the reaction exotherm?"

ParameterRecommended SpecificationRationale & Causality
Internal Temperature -5 °C to 0 °CKeeping the temperature low significantly reduces the reaction rate, making it more controllable. Exceeding 5 °C greatly increases the risk of a runaway reaction.
Reagent Addition Rate Dropwise, over 2-3 hoursThis is the primary method of control. Slow addition ensures that the heat generated at any moment is minimal and can be effectively dissipated by the cooling bath.
Stirring Speed >300 RPM (Vigorous)Efficient stirring is crucial to prevent localized "hot spots" where the concentration of the nucleophile is high. It ensures uniform temperature distribution throughout the reaction mixture.
Reactant Concentration <1.0 MLower concentrations provide a larger thermal mass (solvent) to absorb the heat generated, acting as a buffer against rapid temperature spikes.
Atmosphere Inert (Nitrogen or Argon)Sodium ethoxide reacts violently with water and can be degraded by air.[1][2] An inert atmosphere is mandatory for both safety and reaction success.

??? question "Q4: Can you provide a step-by-step protocol for this synthesis with embedded safety controls?"

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a logical framework for troubleshooting common problems.

??? question "Q5: My reaction temperature is rising uncontrollably. What is the emergency procedure?"

??? question "Q6: My yield is low and I see multiple products. What's the likely cause?"

??? question "Q7: The reaction seems to stall and doesn't go to completion. Why?"

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. Retrieved from [Link]

  • Wikipedia. (2023). Thermal runaway. Retrieved from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% - Safety Data Sheet. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • The Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Byproducts in 1-Bromo-2-ethoxy-4,5-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Bromo-2-ethoxy-4,5-difluorobenzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and characterization of byproducts in reactions involving this versatile building block. Our focus is on providing causal explanations and actionable protocols to enhance the efficiency and purity of your synthetic transformations.

Section 1: Understanding Common Byproduct Formation

This section addresses the most frequently encountered byproducts in common palladium-catalyzed cross-coupling reactions. Understanding the mechanistic origin of these impurities is the first step toward their mitigation.

FAQ 1: In a Suzuki-Miyaura coupling reaction, I've identified a significant impurity with a mass corresponding to my starting material minus the bromine. What is this byproduct and why does it form?

This common byproduct is 2-ethoxy-4,5-difluorobenzene, resulting from a side reaction known as protodebromination or hydrodehalogenation .[1] In this process, the bromine substituent is replaced by a hydrogen atom.

Mechanistic Insight: Protodebromination can occur through several pathways within the palladium catalytic cycle:

  • Reaction with Impurities: Trace amounts of water, alcohols, or other protic impurities in the solvent or base can act as a proton source.[1]

  • β-Hydride Elimination: If the organoboron coupling partner contains β-hydrogens, these can be transferred to the palladium center, which can then reductively eliminate to form the debrominated arene.[2]

  • Interrupted Catalytic Cycle: If the transmetalation step is slow or inefficient, the Ar-Pd(II)-Br intermediate formed after oxidative addition can be intercepted by a proton source before it couples with the boronic acid.[1]

To minimize this side reaction, meticulous control over the reaction conditions is essential. This includes using anhydrous solvents and bases and ensuring a thoroughly inert atmosphere.[1][3]

Diagram 1: Key Reaction Pathways

Byproduct_Pathways SM This compound (Starting Material) Pd0 Pd(0) Catalyst SM->Pd0 Oxidative Addition Desired Desired Cross-Coupled Product Pd0->Desired Catalytic Cycle (Transmetalation, Reductive Elimination) Debrominated Protodebromination Byproduct (2-ethoxy-4,5-difluorobenzene) Pd0->Debrominated Side Reaction (Proton Source) Homocoupling Homocoupling Byproduct (e.g., Biphenyl derivative) Boronic Ar'-B(OH)₂ Boronic->Pd0 Boronic->Homocoupling Side Reaction (e.g., O₂ mediated)

Caption: Major reaction pathways for this compound.

FAQ 2: During a Buchwald-Hartwig amination, my reaction turns black and stalls. What is happening?

The formation of a black precipitate is typically palladium black , which indicates the decomposition and precipitation of the palladium catalyst from the solution.[1][2] This removes the active catalyst from the catalytic cycle, leading to low or no product yield.

Common Causes and Prevention:

  • Presence of Oxygen: Palladium(0) catalysts are highly sensitive to air. Inefficient degassing of the reaction vessel and solvents is a primary cause of catalyst decomposition.[3][4]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium center can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.

  • Inappropriate Ligand Choice: The ligand's structure is crucial for stabilizing the active catalytic species.[5] For electron-rich aryl halides like this compound, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can improve catalyst stability and prevent decomposition.[1]

Solution: Employing robust Schlenk line or glovebox techniques, using freshly distilled or commercially available anhydrous solvents, and selecting a suitable, high-quality ligand are critical for preventing catalyst deactivation.[3][4] The use of modern palladium pre-catalysts can also enhance stability and ensure the efficient generation of the active Pd(0) species.[6]

Section 2: Troubleshooting and Byproduct Mitigation

This section provides a structured approach to diagnosing and solving common issues encountered during your experiments.

FAQ 3: I consistently observe the protodebromination byproduct. How can I systematically troubleshoot and eliminate it?

Addressing persistent protodebromination requires a systematic evaluation of your reaction parameters. The following workflow provides a logical progression for troubleshooting.

Diagram 2: Troubleshooting Workflow for Protodebromination

Troubleshooting_Workflow Start Problem: Significant Protodebromination Byproduct Check_Inert Step 1: Verify Inert Atmosphere - Check for leaks in setup - Improve degassing protocol (e.g., freeze-pump-thaw) Start->Check_Inert Check_Reagents Step 2: Assess Reagent Purity - Use freshly opened anhydrous solvent - Dry base (e.g., K₃PO₄) in oven - Purify starting materials if needed Check_Inert->Check_Reagents Issue Persists Result Protodebromination Minimized Check_Inert->Result Resolved Optimize_Base Step 3: Optimize Base - Switch from alkoxides/hydroxides to carbonates (Cs₂CO₃) or phosphates (K₃PO₄) Check_Reagents->Optimize_Base Issue Persists Check_Reagents->Result Resolved Optimize_Ligand Step 4: Re-evaluate Ligand/Catalyst - Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) - Increase ligand:Pd ratio slightly Optimize_Base->Optimize_Ligand Issue Persists Optimize_Base->Result Resolved Optimize_Ligand->Result Resolved

Caption: A step-by-step guide to minimizing protodebromination.

Expert Insight: The choice of base is often a critical factor.[1] While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, they can be problematic if trace water is present. Weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices for suppressing protodebromination in Suzuki couplings.[1]

Section 3: A Practical Guide to Byproduct Characterization

When an unexpected byproduct appears, a reliable analytical workflow is necessary for its identification.

FAQ 4: An unknown spot has appeared on my TLC plate. What is the standard workflow for identifying this unknown byproduct?

The following workflow outlines the process from initial detection to full structural elucidation.

Diagram 3: Analytical Workflow for Byproduct Identification

Analytical_Workflow Start Detection of Unknown Spot (TLC/LC-MS) LCMS 1. LC-MS Analysis of Crude Mixture - Obtain molecular weight (MW) - Check for Br isotopic pattern Start->LCMS Isolation 2. Isolation of Byproduct - Flash column chromatography - Preparative TLC/HPLC LCMS->Isolation NMR 3. NMR Spectroscopy - ¹H NMR (Aromatic region, integration) - ¹⁹F NMR (Number of signals, coupling) - ¹³C NMR (Number of aromatic signals) Isolation->NMR HRMS 4. High-Resolution Mass Spec (HRMS) - Confirm exact mass and - elemental composition NMR->HRMS If needed for confirmation Structure Structure Elucidation NMR->Structure HRMS->Structure

Caption: A standard workflow for identifying unknown reaction byproducts.

FAQ 5: What are the key spectroscopic signatures I should look for to differentiate the starting material from its debrominated byproduct using NMR?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The key differences are found in the aromatic region of the ¹H NMR spectrum and the presence or absence of specific couplings in the ¹⁹F NMR.

Data Presentation: Comparative NMR Features

FeatureThis compound (Starting Material)2-ethoxy-4,5-difluorobenzene (Debrominated Byproduct)
¹H NMR (Aromatic) Two signals, each a doublet of doublets (or more complex multiplet), integrating to 1H each. Aromatic protons typically appear in the 6.5-8.5 ppm range.[7][8]Three signals in the aromatic region, with complex splitting patterns, integrating to 1H, 1H, and 1H.
¹⁹F NMR Two distinct fluorine signals, each coupled to the other and to adjacent protons.Two distinct fluorine signals, with different coupling patterns due to the change in adjacent substituents.
¹³C NMR (Aromatic) Six distinct signals for the aromatic carbons. The carbon attached to the bromine will be at a characteristic chemical shift (~110-125 ppm).Six distinct signals for the aromatic carbons. The signal for the C-Br carbon is replaced by a signal for a C-H carbon, which will appear further downfield and show a large ¹JCH coupling.
Mass Spec (Isotope) Shows a characteristic M and M+2 pattern with roughly 1:1 intensity, indicative of one bromine atom.Lacks the M+2 bromine isotope peak. The molecular weight will be ~79 Da lighter than the starting material.

Expert Tip: In ¹H NMR, the most telling feature is the integration of the aromatic region. The starting material will show a total integration of 2 protons, while the debrominated byproduct will show 3 protons.[7] This provides a quick and definitive check for the presence of this impurity. The combination of NMR and Mass Spectrometry provides a robust method for compound identification.[9]

Appendix A: Generalized Protocol for Reaction Monitoring by LC-MS

This protocol provides a standard method for tracking reaction progress and identifying the formation of byproducts in real-time.

  • Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (~5-10 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and precipitates the catalyst/salts.

  • Filtration: Filter the quenched sample through a syringe filter (0.22 or 0.45 µm) into an LC-MS vial.

  • Analysis: Inject the sample onto the LC-MS system. Use a standard reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.

  • Data Interpretation: Monitor the UV chromatogram for the disappearance of starting material and the appearance of the product peak. Analyze the mass spectrum of each peak to determine its molecular weight and compare it against expected values for the product and potential byproducts.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 20(11), 19634-19643. Retrieved from [Link]

  • JMU Scholarly Commons. (2019). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • Heskes, P., et al. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(4), 533-542. Retrieved from [Link]

  • Metrangolo, P., et al. (2020). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Molecules, 25(18), 4253. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Methods in Molecular Biology, 1862, 25-50. Retrieved from [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Method Selection for the Purity Analysis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical development, the rigorous assessment of purity for intermediates like 1-Bromo-2-ethoxy-4,5-difluorobenzene is not merely a quality control checkpoint; it is a foundational pillar supporting the integrity of the final product. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on a robust High-Performance Liquid Chromatography (HPLC) method while objectively contrasting it with alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical method is a critical decision, guided by the physicochemical properties of the analyte and the specific requirements of the analysis—be it for routine quality control, stability testing, or reference standard certification. This compound, a halogenated aromatic ether, presents a typical challenge for the modern analytical chemist: ensuring accurate quantification of the main component while resolving and identifying potential process-related impurities.

Section 1: The Primary Workhorse: Reversed-Phase HPLC

For the analysis of non-polar to moderately polar small molecules like this compound, reversed-phase HPLC (RP-HPLC) is the predominant technique.[1][2] Its versatility, robustness, and wide applicability make it the cornerstone of most analytical laboratories.[3]

Rationale for Method Development

The development of a successful HPLC method is a systematic process rooted in the fundamental properties of the analyte.[4]

  • Analyte Polarity : this compound is a relatively non-polar molecule due to the benzene ring, bromine atom, and ethoxy group. This characteristic makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[5][6] Separation is driven by hydrophobic interactions between the analyte and the stationary phase.[1]

  • Chromophoric Properties : The presence of the substituted benzene ring imparts UV absorbance, making UV detection a straightforward and sensitive choice. Aromatic compounds typically exhibit strong absorbance in the 210-280 nm range.[7]

  • Potential Impurities : A critical aspect of a purity method is its ability to separate the main peak from potential impurities. For this compound, likely impurities could include starting materials (e.g., difluorobromobenzene isomers), regioisomers (e.g., 1-Bromo-4-ethoxy-2,3-difluorobenzene), or byproducts from side reactions.[8][9] The chosen method must be specific enough to resolve these.

Recommended HPLC Protocol

This protocol is designed as a self-validating system, where system suitability parameters ensure the method's performance before any sample analysis, in line with pharmacopeial standards.[10][11][12]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm C18 is the most common reversed-phase chemistry, offering excellent hydrophobic retention for non-polar compounds.[1][13] A 3.5 µm particle size provides a good balance of efficiency and backpressure.
Mobile Phase A HPLC-grade Water The polar component of the mobile phase.[14]
Mobile Phase B HPLC-grade Acetonitrile A common organic modifier with good UV transparency and low viscosity.[14][15]
Gradient Elution 0-20 min: 60% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 60% B A gradient is preferred for purity analysis to ensure elution of both less retained (more polar) and strongly retained (more non-polar) impurities.[16]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Temperature control ensures reproducible retention times.[17]
Detection Wavelength 220 nm and 254 nm 220 nm provides high sensitivity for aromatic compounds, while 254 nm offers selectivity. DAD allows for peak purity assessment.
Injection Volume 5 µL A small volume minimizes potential for peak distortion.

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions. |

System Suitability & Validation

Before sample analysis, the system's performance must be verified according to guidelines such as ICH Q2(R1) and USP <621>.[12][18][19][20][21][22]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the system for quantifying the main analyte.
Resolution (Rs) > 2.0 between the main peak and closest impurityEnsures baseline separation of the analyte from its most critical potential impurity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Water/Acetonitrile) B Prepare Sample (Dissolve in Diluent) C Equilibrate System (Pump Mobile Phase) A->C F Inject Sample B->F D Perform System Suitability Test (SST) C->D Stabilize Baseline E Inject Blank (Diluent) D->E SST Pass? G Inject Standard E->G H Integrate Peaks F->H G->F I Calculate % Purity (Area Percent) H->I J Generate Report I->J

Caption: High-level workflow for HPLC purity determination.

Section 2: Comparative Analysis of Alternative Methodologies

While HPLC is the primary choice, other techniques offer unique advantages and can be complementary. The selection depends on the specific analytical goal.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[23][24]

  • Applicability : this compound is likely volatile enough for GC analysis. GC often provides higher resolution and faster analysis times than HPLC for suitable compounds.[25]

  • Strengths :

    • High Efficiency : Capillary GC columns offer superior separation efficiency compared to packed HPLC columns.

    • Sensitive Detectors : Flame Ionization Detection (FID) is highly sensitive to organic compounds, and Mass Spectrometry (MS) provides structural information for impurity identification.[25][26]

  • Limitations :

    • Thermal Stability : The analyte must not degrade at the high temperatures of the injector port and column oven.

    • Non-Volatile Impurities : Any non-volatile impurities (e.g., salts, starting materials of a very different nature) will not be detected and can contaminate the system.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the same compound.[27][28]

  • Applicability : As an absolute method, qNMR is ideal for certifying reference materials or when a high-purity standard of the analyte is unavailable.[29][30]

  • Strengths :

    • Primary Method : The signal integral is directly proportional to the number of nuclei, allowing for direct purity calculation against a certified internal standard.[27]

    • Structural Information : Provides structural confirmation of the analyte and can help identify impurities simultaneously.[31]

    • Non-destructive : The sample can be recovered after analysis.[28]

  • Limitations :

    • Sensitivity : Generally less sensitive than chromatographic methods, making it difficult to detect impurities below the 0.1% level.

    • Resolution : Signal overlap can be a significant issue in complex mixtures, complicating accurate integration.

    • Expertise Required : Requires specialized equipment and a higher level of operator expertise for accurate and precise results.

Performance Comparison Summary

The following table provides a comparative overview of the three techniques for the purity analysis of this compound.

FeatureHPLC-UVGC-FIDQuantitative ¹H NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases.[10]Partitioning between gas mobile and liquid/solid stationary phases.[23]Nuclear spin resonance in a magnetic field.[27]
Primary Use Case Routine QC, stability testing, impurity profiling.[1][3]Analysis of volatile impurities, residual solvents.[23][32]Reference standard certification, purity without a specific standard.[28][29]
Typical Sensitivity High (0.01 - 0.1% for impurities)Very High (ppm levels for volatile impurities)Moderate (~0.1 - 0.5% for impurities)
Specificity Good; can be enhanced with DAD/MS. Relies on chromatographic resolution.[22]Excellent; very high resolution for volatile compounds.Moderate; depends on spectral resolution. Overlapping peaks can be an issue.
Quantitation Relative (Area %); requires a reference standard for absolute quantitation.Relative (Area %); requires a reference standard for absolute quantitation.Absolute; requires a certified internal standard.[27]
Sample Throughput Moderate (e.g., 20-40 min per sample)High (e.g., 5-20 min per sample)Low (requires careful sample prep and longer acquisition times for high precision)
Key Advantage Versatility, robustness, widely applicable to a vast range of compounds.Unmatched resolution for volatile compounds.Provides structural information and absolute purity without a like-for-like standard.

Section 3: Conclusion and Final Recommendation

For the comprehensive purity analysis of this compound in a drug development or quality control setting, a validated Reversed-Phase HPLC method with UV detection stands as the most appropriate and robust primary technique. It offers the best balance of specificity, sensitivity, and applicability for routine analysis.

GC-FID/MS should be considered a valuable orthogonal technique, particularly for the specific analysis of volatile organic impurities or residual solvents that may not be well-suited for HPLC.

Quantitative NMR serves a distinct and critical role. It is the method of choice for the initial characterization and purity assignment of a newly synthesized batch that will serve as the in-house reference standard. Its power as a primary, non-comparative method is unparalleled for this specific purpose.[28]

Logical Decision Framework for Method Selection

Method_Selection A Analytical Goal? B Routine QC / Impurity Profile A->B C Reference Standard Certification A->C D Volatile Impurity Screening A->D E Use HPLC-UV B->E Primary Choice H Is Analyte Volatile & Thermally Stable? B->H Consider Orthogonal Method F Use qNMR C->F Primary Choice G Use GC-FID/MS D->G Primary Choice I Is Absolute Quantitation Needed? E->I For Standard Calibration H->E No H->G Yes I->E No (Relative Purity OK) I->F Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

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  • A Guide to Quantit
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  • USP <621> Chrom
  • Reversed-Phase HPLC Columns. Regis Technologies.
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  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
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  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. LinkedIn.
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  • 1-Bromo-2,4-difluorobenzene. PubChem.
  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming.
  • Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights.
  • How do you choose a mobile phase in HPLC?. Quora.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
  • Volatile Organic Compounds (VOC) Testing. Alfa Chemistry.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • Combined experimental and theoretical study on the ultraviolet photodissociation dynamics of 1-bromo-2,6-difluorobenzene in 267 nm–234 nm. AIP Publishing.
  • Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane. Benchchem.
  • Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels.
  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage.
  • 1-Bromo-2-(2,2-difluoroethoxy)-4-fluorobenzene. PubChem.
  • HPLC analytical Method development: an overview. PharmaCores.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • 1-Bromo-2,4-difluorobenzene 98 348-57-2. Sigma-Aldrich.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. ningbo-innopharmchem.com.

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A Comparative Guide to Analytical Methods for Quantifying 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 1-Bromo-2-ethoxy-4,5-difluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal reasoning behind experimental choices, offering robust, self-validating protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction: The Need for Precise Quantification

This compound is a halogenated aromatic ether. Compounds of this class are often pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The precise quantification of such a precursor is critical for ensuring reaction yield, monitoring purity, and maintaining the quality control of the final product. The choice of analytical method is therefore a critical decision, contingent on factors such as sample matrix, required sensitivity, and available instrumentation.

This guide will compare the two most powerful and prevalent chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles that make each technique suitable and provide detailed, field-tested protocols to serve as a starting point for method development and validation.

Physicochemical Properties and Method Selection Rationale

The molecular structure of this compound—a substituted benzene ring—provides the basis for selecting an appropriate analytical strategy.

  • Volatility : With a boiling point that can be reasonably estimated to be in the range of 200-250 °C based on similar structures like 1-Bromo-2,4-difluorobenzene (b.p. 145-146 °C), the compound is sufficiently volatile for Gas Chromatography.[1]

  • Thermal Stability : The aromatic ring and ether linkage suggest good thermal stability, making it less likely to degrade at the elevated temperatures used in a GC inlet and column.

  • Polarity : The molecule possesses moderate polarity due to the ether and fluorine substituents. This characteristic makes it an ideal candidate for separation using reverse-phase HPLC, where it will interact favorably with a non-polar stationary phase.[2]

  • UV Absorbance : The presence of the benzene ring, a strong chromophore, ensures that the compound will absorb ultraviolet (UV) light. This property is essential for detection using standard UV detectors in HPLC systems.[2]

Based on this analysis, both GC and HPLC stand out as primary candidates for the quantitative analysis of this compound. The following sections will provide in-depth guides for each.

Part 1: Gas Chromatography (GC) for High-Efficiency Analysis

Gas Chromatography is an excellent choice for the analysis of this compound, particularly for purity assessments where high resolution and speed are desired. The technique's suitability is grounded in the compound's volatility and thermal stability.

Causality Behind Experimental Choices
  • Column Selection : A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is proposed. This phase provides excellent selectivity for aromatic and halogenated compounds through a combination of dispersive and pi-pi interactions, ensuring good separation from potential starting materials or byproducts.[3]

  • Detector Selection :

    • Flame Ionization Detector (FID) : FID is a robust, universal detector for organic compounds. It provides a linear response over a wide concentration range, making it ideal for purity assays and quantification when the identity of the peak is confirmed.

    • Mass Spectrometer (MS) : For unequivocal identification and enhanced sensitivity, especially in complex matrices, an MS detector is superior. Operating in Selected Ion Monitoring (SIM) mode allows for the selective detection of characteristic ions of the target analyte, dramatically improving the signal-to-noise ratio.[4][5]

  • Internal Standard (IS) : To ensure the highest precision and accuracy, the use of an internal standard is critical. An IS corrects for variations in injection volume and instrument response.[6] An ideal IS would be a compound with similar chemical properties but which is not present in the sample, for example, 1,3-dibromobenzene or 4-bromofluorobenzene . For GC-MS analysis, a deuterated analog of the analyte is the gold standard.[7]

Experimental Protocol: GC-FID/MS Purity Assay

This protocol is designed as a self-validating system for determining the purity and concentration of this compound.

1. Sample Preparation:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1,3-dibromobenzene and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
  • Sample Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of the same solvent.
  • Working Solution: Combine 1.0 mL of the Sample Stock Solution with 1.0 mL of the Internal Standard Stock Solution. Vortex to mix.

2. Instrumentation and Conditions:

ParameterRecommended ConditionRationale
GC System Agilent 8890 GC or equivalent with Split/Splitless InletStandard, robust platform for routine analysis.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Excellent general-purpose column for separating aromatic compounds.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/minProvides optimal efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading for high-concentration purity assays. Use splitless for trace analysis.
Injection Volume 1 µLStandard volume for GC analysis.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minSeparates components based on boiling point; ensures elution of all components.
FID Detector Temp 300 °CPrevents condensation of analytes in the detector.
MS Transfer Line Temp 280 °CMaintains analyte in the gas phase entering the mass spectrometer.
MS Ion Source Temp 230 °CStandard temperature for electron ionization.
MS Mode (if used) Electron Ionization (EI) at 70 eV; Scan m/z 50-400 or SIM of target ionsEI provides reproducible fragmentation patterns for identification. SIM enhances sensitivity.[4]
Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing A Weigh Sample & IS B Dissolve in Solvent A->B C Transfer to GC Vial B->C D Autosampler Injection (1µL) C->D E Separation on DB-5ms Column D->E F Detection (FID or MS) E->F G Integrate Peak Areas F->G H Calculate Area Ratio (Analyte/IS) G->H I Quantify using Calibration Curve H->I

GC analysis workflow from sample preparation to quantification.

Part 2: High-Performance Liquid Chromatography (HPLC) for Versatile Analysis

HPLC is a powerful alternative to GC, offering distinct advantages for compounds that may be thermally sensitive or for analyses involving complex, non-volatile sample matrices. Its operation at ambient temperature ensures the integrity of the analyte.

Causality Behind Experimental Choices
  • Chromatographic Mode : Reverse-Phase (RP-HPLC) is the logical choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being moderately polar, will be retained on the column and can be effectively eluted by increasing the organic content of the mobile phase.[8]

  • Column Selection : A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development. It offers robust performance and excellent hydrophobic selectivity for a wide range of molecules, including substituted aromatics.[8]

  • Mobile Phase : A combination of Acetonitrile (ACN) and Water is recommended. Acetonitrile is favored for its low viscosity and low UV cutoff wavelength (~190 nm), which allows for detection at lower wavelengths without significant baseline noise.[9][10] A gradient elution (gradually increasing ACN concentration) is ideal for initial method development to determine the optimal elution conditions, which can then be converted to a faster isocratic method.

  • Detector : A UV or Photodiode Array (PDA) Detector is ideal. The benzene ring in the analyte will have a strong UV absorbance, likely with a maximum (λmax) around 254-270 nm. A PDA detector provides the added advantage of acquiring the full UV spectrum of the peak, which aids in peak purity assessment and identification.

Experimental Protocol: RP-HPLC-UV Purity Assay

This protocol provides a robust framework for quantifying this compound with high precision.

1. Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (e.g., 70:30 v/v), matching the approximate elution conditions.
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
  • Working Standard & Sample Solutions (~50 µg/mL): Prepare a series of calibration standards by diluting the stock solution. Prepare the analytical sample by accurately weighing and dissolving it to achieve a concentration within the calibration range.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.

2. Instrumentation and Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA DetectorA standard, reliable system for routine QC and research.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentHigh-performance C18 column providing excellent peak shape and resolution.[8]
Mobile Phase A Deionized WaterThe weak solvent in reverse-phase.
Mobile Phase B Acetonitrile (HPLC Grade)The strong organic solvent for elution. Low UV cutoff is advantageous.[9]
Gradient Program 60% B to 90% B over 10 min, hold 2 min, return to 60% B and equilibrate for 3 minA scouting gradient to find the optimal elution conditions. Can be optimized to an isocratic method.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Detection Wavelength 254 nm or λmax determined from PDA scanCommon wavelength for aromatic compounds; λmax provides maximum sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/PDA Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45µm) B->C D Transfer to HPLC Vial C->D E Inject into System (10µL) D->E F Gradient Separation on C18 E->F G UV/PDA Detection F->G H Integrate Peak Area G->H I Quantify via External Standard Calibration H->I

HPLC analysis workflow from sample preparation to quantification.

Comparative Analysis: GC vs. HPLC

The choice between GC and HPLC depends on the specific analytical challenge. The following table provides a direct comparison to guide your decision-making process.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Speed Typically faster for volatile compounds (5-15 min run times).Can be longer due to column equilibration (10-20 min).
Resolution Very high, especially with long capillary columns.High, but generally lower than capillary GC.
Specificity Extremely high when coupled with a Mass Spectrometer (GC-MS).Good with a PDA detector; can be coupled to MS for higher specificity.
Sensitivity High, especially with sensitive detectors like ECD or MS.High, dependent on the analyte's UV absorptivity.
Sample Compatibility Requires volatile and thermally stable analytes.Excellent for a wide range of polarities; no volatility needed.
Instrumentation Cost A GC-FID system is relatively low-cost. GC-MS is more expensive.Moderate to high cost.
Best For Purity of volatile intermediates, residual solvent analysis.Purity of non-volatile compounds, stability studies, formulation analysis.
Decision-Making Logic

Decision_Tree Start Start: Quantify Analyte Q1 Is the analyte thermally stable & volatile? Start->Q1 Q2 Is highest specificity required? Q1->Q2 Yes Q3 Is the sample matrix complex or non-volatile? Q1->Q3 No GC_MS Use GC-MS Q2->GC_MS Yes GC_FID Use GC-FID Q2->GC_FID No Q3->GC_FID No (Simple Matrix) HPLC Use HPLC Q3->HPLC Yes

Decision tree for selecting the optimal analytical technique.
Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a core requirement of regulatory bodies and is described in the ICH Q2(R1) guidelines.[11][12] Key validation parameters include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: Proportionality of the signal to the concentration over a defined range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

References
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  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]

  • Plskova, L., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. ResearchGate. [Link]

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  • Yeboah, O. (2012). Gas Chromatographic Methodology for the Determination of Some Halogenated Pesticides. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column. [Link]

  • Dewulf, J., & Van Langenhove, H. (2005). Developments in the analysis of volatile halogenated compounds. ResearchGate. [Link]

  • American Laboratory. (2008). Quality Evaluation of HPLC-Grade Acetonitrile. American Laboratory. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Reactions of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic functionalization of complex aromatic building blocks is a cornerstone of innovation. The compound 1-Bromo-2-ethoxy-4,5-difluorobenzene is a valuable substrate, offering a unique combination of electronic and steric properties. The presence of the ethoxy group, two fluorine atoms, and a reactive bromine atom makes it an attractive starting material for the synthesis of novel compounds with potential biological activity or advanced material properties.

The key to unlocking the synthetic potential of this molecule lies in the judicious selection of a catalyst for cross-coupling reactions. This guide provides a comparative framework for evaluating catalysts for three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. While direct, side-by-side comparative studies on this specific substrate are not extensively documented in the literature, this guide synthesizes data from analogous systems and provides a robust framework for conducting your own comparative analysis.

The Foundational Chemistry: An Overview of Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist.[1] The reactivity of the C-Br bond in this compound makes it an excellent candidate for these transformations.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2]

Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a go-to method. It facilitates the formation of a carbon-nitrogen bond between an aryl halide and a primary or secondary amine.[3] The choice of ligand is particularly critical in this reaction to achieve high yields and accommodate a wide range of amine coupling partners.[4][5]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, creates a new carbon-carbon bond by coupling the aryl bromide with an alkene. This reaction is a powerful method for the synthesis of substituted alkenes.[6][7]

A Framework for Comparative Catalyst Evaluation

The following sections provide a curated selection of palladium catalysts and ligands that are promising candidates for the functionalization of this compound. The accompanying tables are designed to serve as templates for your experimental work, allowing for a systematic comparison of catalyst performance.

Catalyst Systems for Suzuki-Miyaura Coupling

For the Suzuki-Miyaura coupling, a variety of palladium precursors and phosphine ligands can be employed. The choice of ligand can significantly impact reaction efficiency, especially with sterically hindered or electronically challenging substrates.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O9012
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane1008
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O8016
[Pd(allyl)Cl]₂XPhosCs₂CO₃t-BuOH1106
Catalyst Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination often requires more specialized, electron-rich, and bulky phosphine ligands to facilitate the catalytic cycle.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃RuPhosNaOtBuToluene10012
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11018
[Pd(allyl)Cl]₂BrettPhosK₃PO₄THF9024
Pd(dba)₂cataCXium ALHMDSToluene10010
Catalyst Systems for Heck Reaction

The choice of catalyst and ligand in the Heck reaction can influence both the yield and the regioselectivity of the alkene addition.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF10024
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile8018
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃1,4-Dioxane12024
Herrmann's Catalyst-NaOAcNMP14012

In-Depth Methodologies: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound. These are general procedures that can be adapted for the specific catalysts and reagents you choose to investigate.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a manifold for further inert gas purging if necessary.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for a Heck Reaction
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if required, the phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, filter the reaction mixture to remove precipitated salts. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Visualizing the Chemistry: Catalytic Cycles and Experimental Workflow

To further elucidate the processes described, the following diagrams, rendered in DOT language, illustrate the catalytic cycles for each reaction and a generalized workflow for conducting a comparative catalyst study.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Amine Coordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine Coordination R_2NH [Ar-Pd(II)(NHR_2)-X(L_n)] [Ar-Pd(II)(NHR_2)-X(L_n)] Amine Coordination->[Ar-Pd(II)(NHR_2)-X(L_n)] Deprotonation Deprotonation [Ar-Pd(II)(NHR_2)-X(L_n)]->Deprotonation Base Ar-Pd(II)-NR_2(L_n) Ar-Pd(II)-NR_2(L_n) Deprotonation->Ar-Pd(II)-NR_2(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR_2(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR_2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L_n)->Alkene Coordination Alkene [Ar-Pd(II)-X(L_n)(Alkene)] [Ar-Pd(II)-X(L_n)(Alkene)] Alkene Coordination->[Ar-Pd(II)-X(L_n)(Alkene)] Migratory Insertion Migratory Insertion [Ar-Pd(II)-X(L_n)(Alkene)]->Migratory Insertion R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Migratory Insertion->R-Pd(II)-X(L_n) Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-X(L_n)->Beta-Hydride Elimination [H-Pd(II)-X(L_n)] [H-Pd(II)-X(L_n)] Beta-Hydride Elimination->[H-Pd(II)-X(L_n)] Substituted Alkene [H-Pd(II)-X(L_n)]->Pd(0)L_n Base

Caption: The catalytic cycle of the Heck reaction.

Comparative_Study_Workflow cluster_Phase1 Phase 1: Catalyst Screening cluster_Phase2 Phase 2: Optimization cluster_Phase3 Phase 3: Final Protocol Select Substrate Substrate: This compound Select Coupling Partner Select Coupling Partner (Boronic Acid, Amine, or Alkene) Select Substrate->Select Coupling Partner Select Catalysts Select a Panel of Catalysts (Precursors and Ligands) Select Coupling Partner->Select Catalysts Run Small-Scale Reactions Run Parallel Small-Scale Reactions Select Catalysts->Run Small-Scale Reactions Analyze Results Analyze Yield and Purity (TLC, GC-MS, NMR) Run Small-Scale Reactions->Analyze Results Identify Lead Catalysts Identify Top 2-3 Performing Catalyst Systems Analyze Results->Identify Lead Catalysts Optimize Conditions Optimize Reaction Conditions: - Base - Solvent - Temperature - Concentration Identify Lead Catalysts->Optimize Conditions Validate Optimized Protocol Validate Optimized Conditions on a Larger Scale Optimize Conditions->Validate Optimized Protocol Finalize Protocol Finalize Experimental Protocol for Scale-up Validate Optimized Protocol->Finalize Protocol

Caption: A generalized workflow for a comparative study of catalysts.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Bromo-2,4-dichlorobenzene.
  • Anufriev, S. A., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6848-6858.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.
  • Kashani, S. K., et al. (n.d.).
  • Enríquez-Cabrera, A. F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Pommier, A., et al. (2020). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-1-propene.
  • ResearchGate. (n.d.). Emergence of Palladium(IV) Chemistry in Synthesis and Catalysis.
  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-(benzyloxy)-2,3-difluorobenzene.
  • Yusop, R. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(3), 73-82.
  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....
  • de la Torre, E., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2,4-difluorobenzene 98%.
  • PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene.
  • P212121 Store. (n.d.). 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene 1 g.
  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction of 1-Bromo-2-isopropenylbenzene.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-pent-2-ene.

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A Senior Application Scientist's Guide to the Spectral Analysis of 1-Bromo-2-ethoxy-4,5-difluorobenzene and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Our exploration will be grounded in the fundamental principles of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into how subtle changes in the substitution pattern on the benzene ring manifest in the corresponding spectra, offering a powerful tool for distinguishing between isomers and confirming the identity of synthesized compounds.

Comparative Spectral Analysis: Deciphering the Isomeric Puzzle

The precise arrangement of substituents on the aromatic ring profoundly influences the electronic environment of the molecule, leading to distinct spectral fingerprints. By systematically comparing the available spectral data of various isomers, we can build a predictive model for the spectral characteristics of 1-Bromo-2-ethoxy-4,5-difluorobenzene.

For this comparative study, we will examine the following compounds, for which spectral data is available in public repositories such as the NIST WebBook and the Spectral Database for Organic Compounds (SDBS).

  • 1-Bromo-2,4-difluorobenzene

  • 1-Bromo-2,5-difluorobenzene

  • 1-Bromo-4-ethoxy-2,3-difluorobenzene

  • 1-Bromo-4-ethoxybenzene

The logical workflow for this comparative analysis is to first understand the impact of the fluorine atoms, then the ethoxy group, and finally combine these observations to predict the spectra of our target molecule.

cluster_0 Comparative Spectral Analysis Workflow Start Start Analyze_Fluorine_Effects Analyze Spectra of Bromo-difluorobenzene Isomers Start->Analyze_Fluorine_Effects Step 1 Analyze_Ethoxy_Effects Analyze Spectra of Bromo-ethoxybenzene Analyze_Fluorine_Effects->Analyze_Ethoxy_Effects Step 2 Combine_Effects Analyze Spectra of Bromo-ethoxy-difluorobenzene Isomer Analyze_Ethoxy_Effects->Combine_Effects Step 3 Predict_Target_Spectra Predict Spectra of This compound Combine_Effects->Predict_Target_Spectra Step 4 End End Predict_Target_Spectra->End

Caption: Workflow for the comparative spectral analysis to predict the spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)Ethoxy Protons (ppm)
1-Bromo-2,4-difluorobenzene 7.55-7.45 (m, 1H), 7.20-7.10 (m, 1H), 7.05-6.95 (m, 1H)N/A
1-Bromo-2,5-difluorobenzene 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H)N/A
1-Bromo-4-ethoxybenzene 7.35 (d, 2H), 6.78 (d, 2H)4.01 (q, 2H), 1.40 (t, 3H)
1-Bromo-4-ethoxy-2,3-difluorobenzene ~7.1 (m, 1H), ~6.9 (m, 1H)~4.1 (q, 2H), ~1.4 (t, 3H)
Predicted: this compound Two singlets or narrowly split doublets in the aromatic regionQuartet around 4.1-4.2 ppm and a triplet around 1.4-1.5 ppm
  • Analysis of Fluorine Effects: The ¹H NMR spectra of 1-bromo-2,4-difluorobenzene and 1-bromo-2,5-difluorobenzene show complex multiplets in the aromatic region due to H-F and H-H couplings. The chemical shifts are generally downfield due to the electron-withdrawing nature of the halogens.

  • Analysis of Ethoxy Group Effects: In 1-bromo-4-ethoxybenzene, the ethoxy group, being electron-donating, shields the aromatic protons, particularly those ortho and para to it, resulting in upfield shifts compared to bromobenzene. The characteristic quartet and triplet of the ethyl group are clearly observed.

  • Combined Effects and Prediction: For 1-bromo-4-ethoxy-2,3-difluorobenzene, we see the combined influence of the electron-withdrawing fluorine atoms and the electron-donating ethoxy group. For our target molecule, This compound , we would predict two distinct signals in the aromatic region, likely appearing as singlets or very narrowly split doublets due to the symmetry of the substitution pattern relative to the protons. The ethoxy group's signals will be a quartet and a triplet, with their chemical shifts influenced by the adjacent fluorine atoms.

¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)Ethoxy Carbons (ppm)
1-Bromo-2,4-difluorobenzene 162.1 (dd), 158.9 (dd), 129.1 (d), 118.8 (dd), 112.1 (dd), 105.8 (dd)N/A
1-Bromo-3,5-difluorobenzene 164.2 (dd), 124.7 (t), 111.8 (dd), 101.9 (t)N/A
1-Bromo-4-ethoxybenzene 158.4, 132.3, 116.4, 113.163.7, 14.8
Predicted: this compound Six distinct signals in the aromatic region, with large C-F coupling constants for the fluorinated carbons. The carbon bearing the ethoxy group will be significantly downfield.Two signals around 64-66 ppm and 14-15 ppm.
  • Causality in ¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituents. The carbon atoms directly attached to fluorine exhibit large one-bond C-F coupling constants, which is a key diagnostic feature. The "heavy atom effect" of bromine can sometimes cause the ipso-carbon to appear at a higher field than expected based solely on electronegativity.[1] The electron-donating ethoxy group will shield the ortho and para carbons, shifting them upfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Key IR Absorptions (cm⁻¹) Comparison

CompoundC-H (aromatic)C-O StretchC-F StretchC-Br Stretch
1-Bromo-2,4-difluorobenzene ~3100-3000N/A~1300-1100~700-500
1-Bromo-4-ethoxybenzene ~3100-3000~1240 (asymmetric), ~1040 (symmetric)N/A~700-500
Predicted: this compound ~3100-3000~1250-1230 (asymmetric), ~1050-1030 (symmetric)~1300-1100 (multiple bands)~700-500
  • Interpretation of IR Spectra: The presence of the ethoxy group will introduce strong C-O stretching vibrations.[2] The C-F stretches in fluorinated aromatic compounds typically appear as strong, sharp bands in the 1300-1100 cm⁻¹ region. The C-Br stretch is found at lower wavenumbers. The combination of these characteristic bands provides a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)
1-Bromo-2,4-difluorobenzene 192/194 (1:1 ratio)113 (M-Br), 87 (M-Br-C₂H₂)
1-Bromo-4-ethoxybenzene 200/202 (1:1 ratio)172/174 (M-C₂H₄), 157/159 (M-C₂H₅O), 93 (M-Br-C₂H₄)
Predicted: this compound 236/238 (1:1 ratio)208/210 (M-C₂H₄), 157 (M-Br), 129 (M-Br-C₂H₄)
  • Isotopic Pattern of Bromine: A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pathways: The fragmentation of these molecules is predictable. For the ethoxy-substituted compounds, a common fragmentation is the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement. Loss of the bromine radical is also a prominent fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

Sample Preparation

A crucial first step for all spectroscopic techniques is proper sample preparation. The sample of this compound or its derivatives should be of high purity, typically >98%, to avoid interference from impurities.

NMR Spectroscopy Protocol

cluster_1 NMR Spectroscopy Workflow Sample_Prep Dissolve ~10 mg of sample in 0.5 mL of deuterated solvent (e.g., CDCl₃) Tube_Prep Transfer solution to a 5 mm NMR tube Sample_Prep->Tube_Prep Instrument_Setup Place tube in spectrometer and lock on the solvent signal Tube_Prep->Instrument_Setup Acquisition Acquire ¹H and ¹³C spectra with appropriate parameters Instrument_Setup->Acquisition Processing Process the FID (Fourier Transform, phasing, baseline correction) Acquisition->Processing Analysis Analyze chemical shifts, coupling constants, and integration Processing->Analysis

Sources

Safety Operating Guide

Navigating the Disposal of 1-Bromo-2-ethoxy-4,5-difluorobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis of novel molecules is a journey of discovery. Yet, the responsibilities of innovation extend beyond the reaction flask, encompassing the safe and compliant management of all chemical byproducts. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-2-ethoxy-4,5-difluorobenzene, a halogenated aromatic compound. While specific data for this exact molecule is limited, this document synthesizes established protocols for structurally similar chemicals to ensure a robust and scientifically-grounded approach to its waste management.

The core principle underpinning the disposal of halogenated compounds is the recognition of their potential environmental persistence and the specific hazards they may pose. Improper disposal is not only a breach of regulatory compliance but a significant environmental and safety risk. This guide is therefore structured to provide clarity on the why behind each procedural step, empowering you to make informed decisions in your laboratory.

I. Understanding the Compound: Hazard Profile and Key Properties

Before addressing disposal, a thorough understanding of the chemical's characteristics is paramount. Based on data for analogous brominated and fluorinated benzene derivatives, we can infer the following properties and hazards.

Table 1: Inferred Properties and Hazard Classifications for this compound

PropertyInferred Value/ClassificationRationale & Significance
Molecular Formula C₈H₇BrF₂O---
Physical State Likely a liquid at room temperature.Similar halogenated aromatics are liquids.[1] This impacts spill control and handling procedures.
Flammability Likely a flammable or combustible liquid.[1][2][3][4]Requires storage away from ignition sources and the use of non-sparking tools during handling and disposal.[5][6]
Toxicity Expected to be harmful if swallowed, inhaled, or in contact with skin.[2][3][5]Mandates the use of appropriate Personal Protective Equipment (PPE) at all times.
Irritancy Expected to cause skin and serious eye irritation.[1][3][5][7]Reinforces the need for protective eyewear and gloves.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[2][5]Disposal into drains or the environment is strictly prohibited.[5][6][8]

The presence of bromine and fluorine atoms designates this compound as a halogenated organic waste .[9][10] This is a critical classification as it dictates the specific waste stream and ultimate disposal technology required. Halogenated wastes must not be mixed with non-halogenated solvent waste.[11]

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the safe disposal of this compound from the point of generation to final removal by a licensed waste contractor.

Experimental Protocol: Waste Segregation and Containerization

  • Waste Identification: At the point of generation (e.g., post-reaction work-up, contaminated materials), definitively identify the waste as containing this compound.

  • Segregation: This is the most critical step.

    • Collect waste containing this compound in a designated container for Halogenated Organic Waste .[10]

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexanes). The rationale for this is that mixed waste streams can complicate the final disposal process, which is typically high-temperature incineration.[12] Halogenated compounds require specific conditions to prevent the formation of toxic byproducts like dioxins and furans.[12][13]

  • Container Selection:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.[14]

    • Avoid using metal cans, as halogenated solvents can degrade to form acidic byproducts (e.g., hydrobromic acid) which can corrode the container.[14]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • List all components and their approximate concentrations. Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers.

  • Accumulation:

    • Keep the waste container tightly closed when not in use to prevent the release of vapors.

    • Store the container in a designated satellite accumulation area, which should be in a well-ventilated location (e.g., under a fume hood) and away from heat or ignition sources.[5][14][15]

    • Ensure the container is within a secondary containment system to control any potential leaks.

Diagram 1: Disposal Decision Workflow

This diagram illustrates the logical steps for handling and segregating the chemical waste.

G A Waste Generation (this compound) B Is this waste mixed with non-halogenated solvents? A->B C YES: Segregate as 'Mixed Halogenated/Non-Halogenated Waste' (Consult EHS) B->C Yes D NO: Pure or mixed with other halogenated compounds B->D No E Select Chemically Compatible Container (e.g., HDPE, Glass) C->E D->E F Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List all chemical constituents E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Service G->H

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2-ethoxy-4,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel or specialized chemical intermediates like 1-Bromo-2-ethoxy-4,5-difluorobenzene demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to ensure that your focus remains on your research, confident in the knowledge that you are protected by a self-validating system of safety protocols.

Hazard Assessment: The "Why" Behind the PPE

Compounds such as 1-Bromo-2,4-difluorobenzene and 1-Bromo-4-fluorobenzene are consistently classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][5]

  • Flammability: Flammable liquid and vapor.[1][3][4]

  • General Toxicity: May be harmful if inhaled or comes in contact with skin.[3][6]

Therefore, we must operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and a flammable liquid. This assessment is the foundation of our PPE strategy; we are not just protecting against a substance, but against a specific set of potential harms.

Core PPE Recommendations: Your First Line of Defense

Engineering controls, such as a certified chemical fume hood, are the primary method for minimizing exposure.[7][8] PPE serves as the critical final barrier.

Eye and Face Protection

Due to the high risk of serious eye irritation from splashes, standard safety glasses are insufficient.[9]

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required for all handling operations.[9][10]

  • Recommended for High-Volume Transfers: When handling quantities greater than ~50 mL or when a splash risk is elevated, supplement goggles with a face shield that protects the entire face, neck, and ears.[10]

Hand Protection

No single glove material can provide universal protection.[7] The goal is to prevent skin contact and irritation.

  • Primary Choice: Nitrile gloves are a suitable choice for incidental contact and protection from minor splashes.[11][12]

  • Protocol: Always use a double-gloving technique. This provides a critical safety buffer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat, remove the damaged pair, and re-glove.

  • Pre-Operational Check: Before use, always inspect gloves for any signs of degradation, punctures, or tears.[10]

Body Protection

Your personal clothing is not considered protective equipment.

  • Mandatory: A flame-resistant (FR) lab coat is essential, addressing both the chemical splash and flammability hazards. Ensure the coat is fully buttoned with sleeves rolled down.[13]

  • Additional Protection: For large-volume transfers or spill response, a chemically resistant apron over the lab coat provides an additional layer of protection.[11][12]

  • Personal Attire: Long pants and closed-toe shoes made of a non-woven material are mandatory in any laboratory setting.[10]

Respiratory Protection

All work with this compound should be conducted within a properly functioning chemical fume hood to mitigate the risk of respiratory irritation from vapors.[5][7]

  • Standard Operations: If work is confined to a fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14][15] All personnel who may need to use such a respirator must be part of a formal respiratory protection program, including fit-testing and training.

Operational Plan: PPE in Practice

A protocol is only effective if it is executed flawlessly. Follow this procedural workflow for every operation.

Step 1: Pre-Operational Check & Donning
  • Inspect All PPE: Check goggles for cracks, lab coats for tears, and gloves for holes.

  • Don in Order:

    • Lab Coat (fully buttoned).

    • Inner Gloves (tuck sleeves of lab coat into gloves).

    • Outer Gloves.

    • Chemical Splash Goggles (ensure a snug fit).

    • Face Shield (if required).

Step 2: During Handling
  • Maintain Control: Handle the chemical within the fume hood, keeping the sash at the lowest practical height.[8]

  • Immediate Decontamination: If the outer glove becomes contaminated, pause work, remove both pairs of gloves using the proper technique, wash hands, and don two new pairs of gloves.

  • Contaminated Clothing: If a splash occurs on your lab coat, move away from the work area, remove the coat immediately, and use a safety shower if skin contact has occurred.[4][14]

Step 3: Doffing PPE & Decontamination

The order of removal is critical to prevent cross-contamination.

  • Outer Gloves: Remove the first pair of gloves.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove the lab coat, turning it inside out as you do.

  • Inner Gloves: Remove the final pair of gloves, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[8][10]

Disposal Plan for Contaminated PPE

Contaminated, non-reusable PPE must be treated as hazardous waste.

  • Gloves: Dispose of all used gloves in a designated hazardous waste container.

  • Lab Coats/Aprons: Grossly contaminated disposable items should be placed in a sealed bag within the hazardous waste stream. Consult your institution's environmental health and safety (EHS) office for policies on laundering contaminated lab coats.

Summary of PPE Recommendations

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Handling (<50 mL in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot Required (in fume hood)
Large Volume Transfer (>50 mL) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab Coat & Chemically Resistant ApronNot Required (in fume hood)
Spill Cleanup / Emergency Chemical Splash Goggles & Face ShieldHeavy-duty chemical resistant gloves (e.g., Viton™ or Silver Shield®)Chemical Splash Suit or CoverallsNIOSH-approved respirator with organic vapor cartridge

PPE Selection & Use Workflow

This diagram outlines the decision-making and procedural flow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A 1. Assess Hazards (Irritant, Flammable) B 2. Select Appropriate PPE (Based on Task & Volume) A->B informs C 3. Inspect PPE for Damage B->C D 4. Don PPE (Correct Sequence) C->D E 5. Perform Work (Inside Fume Hood) D->E F Monitor for Contamination E->F G 6. Doff PPE Safely (Avoid Cross-Contamination) F->G H 7. Dispose of Contaminated PPE (Hazardous Waste) G->H I 8. Wash Hands Thoroughly H->I

Caption: Workflow for PPE selection, use, and disposal.

References

  • PubChem. 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. [Link]

  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Princeton University. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • S D Fine-Chem Limited. 1-BROMO-4-FLUOROBENZENE SAFETY DATA SHEET. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • University of New England. Laboratory Safety Guide. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • University of the Philippines Diliman Institute of Chemistry. Laboratory Safety Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.